2-amino-2-(4-bromophenyl)acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQICUORRMFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991364 | |
| Record name | Amino(4-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71079-03-3 | |
| Record name | Amino(4-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(4-bromophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-2-amino-2-(4-bromophenyl)acetic acid, also known as (R)-4-bromophenylglycine, is a non-proteinogenic amino acid of significant interest in the pharmaceutical and chemical industries. Its importance lies in its function as a chiral building block for the synthesis of various bioactive molecules. The defined stereochemistry at the alpha-carbon is frequently crucial for the biological activity and safety profile of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, and potential applications.
Core Chemical and Physical Properties
The fundamental properties of (R)-2-amino-2-(4-bromophenyl)acetic acid are summarized below. This data is essential for its identification, handling, and use in synthetic procedures.
| Property | Value |
| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)acetic acid[1] |
| Synonyms | (R)-2-(4-Bromophenyl)glycine, D-4-Bromophenylglycine[1] |
| CAS Number | 1260220-71-0[1] |
| Molecular Formula | C₈H₈BrNO₂[1] |
| Molecular Weight | 230.06 g/mol [1] |
| Appearance | White to off-white solid (typical) |
| Exact Mass | 228.97384 Da[1] |
| XLogP3 | -1[1] |
| Topological Polar Surface Area | 63.3 Ų[1] |
| Complexity | 166[1] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-2-amino-2-(4-bromophenyl)acetic acid is a critical step for its use as a chiral precursor. The most common strategies involve the synthesis of a racemic mixture followed by chiral resolution.
Racemic Synthesis via Strecker Synthesis
A prevalent method for synthesizing the racemic mixture of 2-amino-2-(4-bromophenyl)acetic acid is the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.
-
Reaction: 4-bromobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent, such as a mixture of water and methanol.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield racemic this compound.
-
Isolation: The product is isolated by adjusting the pH of the solution to its isoelectric point, which causes the amino acid to precipitate. The precipitate is then collected by filtration and washed.
Chiral Resolution
Obtaining the desired (R)-enantiomer from the racemic mixture is a crucial step. Enzymatic kinetic resolution is a highly efficient and widely used method.
This method utilizes the stereoselectivity of an enzyme, such as an acylase, to selectively hydrolyze an N-acyl derivative of one enantiomer.
-
N-Acetylation: The racemic this compound is first N-acetylated to produce racemic N-acetyl-2-amino-2-(4-bromophenyl)acetic acid.
-
Enzymatic Hydrolysis: The racemic N-acetyl derivative is dissolved in a buffered aqueous solution. An acylase enzyme (e.g., from Aspergillus oryzae) is added.[2] The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.[2]
-
Separation: The resulting mixture contains the free (S)-amino acid and the N-acetyl-(R)-amino acid. These can be separated based on their different solubility properties at various pH values.
-
Deprotection: The isolated N-acetyl-(R)-2-amino-2-(4-bromophenyl)acetic acid is then chemically hydrolyzed (e.g., by heating with aqueous acid) to remove the acetyl group, yielding the pure (R)-2-amino-2-(4-bromophenyl)acetic acid.
Spectroscopic Data
While a publicly available, verified full set of spectra for (R)-2-amino-2-(4-bromophenyl)acetic acid is limited, the following tables summarize the expected spectroscopic data based on its chemical structure and data from analogous compounds.
¹H NMR (Proton NMR) Data (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet | 2H | Aromatic (ortho to Br) |
| ~7.3 | Doublet | 2H | Aromatic (meta to Br) |
| ~5.0 | Singlet | 1H | α-CH |
| Variable | Broad | 3H | -NH₃⁺ |
Note: In D₂O, the -NH₃⁺ protons will exchange and the peak will disappear.
¹³C NMR (Carbon NMR) Data (Expected)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxyl) |
| ~138 | Aromatic (C-CH) |
| ~132 | Aromatic (CH) |
| ~129 | Aromatic (CH) |
| ~122 | Aromatic (C-Br) |
| ~58 | α-C |
Infrared (IR) Spectroscopy (Expected)
| Wavenumber (cm⁻¹) | Assignment |
| 3100-2500 (broad) | O-H stretch (carboxylic acid), N-H stretch (ammonium) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1100 | C-N stretch |
| ~820 | C-H bend (para-substituted aromatic) |
Applications in Drug Development
The primary application of (R)-2-amino-2-(4-bromophenyl)acetic acid is as a chiral precursor in the synthesis of APIs. The stereochemistry of this building block is transferred to the final drug molecule, which is often critical for its therapeutic efficacy and for minimizing off-target effects. The bromo- and amino- functionalities provide versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations.
Although specific APIs derived from this exact bromo-analog are not widely documented in public literature, its importance can be inferred from its chloro-analog, (R)-2-amino-2-(4-chlorophenyl)acetic acid, which is a key intermediate in the synthesis of the carbacephem antibiotic, loracarbef.[3] The bromo-analog serves a similar purpose, offering an alternative halogen for synthetic strategies that may require different reactivity, for instance in palladium-catalyzed cross-coupling reactions.
Conclusion
(R)-2-amino-2-(4-bromophenyl)acetic acid is a fundamentally important chiral building block in modern medicinal chemistry. Its enantiopure form is essential for the stereospecific synthesis of complex molecules where biological activity is dependent on a specific three-dimensional arrangement of atoms. A thorough understanding of its synthesis, purification, and chemical properties is crucial for researchers and drug development professionals involved in the creation of new therapeutics.
References
In-Depth Technical Guide: 2-Amino-2-(4-bromophenyl)acetic Acid
CAS Number: 71079-03-3
This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a non-proteinogenic amino acid. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 71079-03-3 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | RS-4-Bromophenylglycine, α-Amino-4-bromobenzeneacetic acid, 2-(4-Bromophenyl)glycine | |
| Appearance | White solid | |
| Melting Point | 273-274 °C | |
| Boiling Point | 363.2 °C at 760 mmHg (Predicted) | |
| Density | 1.673 g/cm³ (Predicted) | |
| pKa | 1.81 (Predicted) | |
| InChI Key | APLQICUORRMFHY-UHFFFAOYSA-N | [1] |
| SMILES | NC(C1=CC=C(Br)C=C1)C(O)=O | [1] |
Synthesis
Proposed Synthetic Pathway: Strecker Synthesis
The synthesis of this compound can be envisioned to start from 4-bromobenzaldehyde.
Caption: Proposed Strecker synthesis pathway for this compound.
Generalized Experimental Protocol (Based on Strecker Synthesis)
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Formation of α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add a solution of ammonium chloride in aqueous ammonia to the cooled aldehyde solution while stirring.
-
Slowly add an aqueous solution of potassium cyanide dropwise to the reaction mixture, maintaining a low temperature.
-
Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
The resulting α-aminonitrile can be isolated by extraction with an organic solvent and subsequent removal of the solvent under reduced pressure.
Step 2: Hydrolysis of α-Aminonitrile
-
To the crude α-aminonitrile, add a strong acid (e.g., concentrated hydrochloric acid).
-
Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.
-
After cooling the reaction mixture, the product may precipitate as its hydrochloride salt.
-
Collect the precipitate by filtration and wash with a small amount of cold water.
-
To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (typically around pH 5-6) using a base (e.g., ammonium hydroxide).
-
The precipitated this compound can be collected by filtration, washed with cold water and ethanol, and dried.
Note: This synthesis involves the use of highly toxic cyanide salts and should only be performed by trained personnel in a well-equipped laboratory with appropriate safety precautions.
Biological Activity and Signaling Pathways
Extensive searches of the available scientific literature did not yield any specific information on the biological activity or the involvement of this compound in any signaling pathways.
However, a structurally related compound, 2-(4-bromophenyl)acetic acid (CAS 1878-68-8), which lacks the α-amino group, is known to be used as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs.[5] It is also utilized in biochemical research to investigate the mechanisms of action of certain drugs.[5] It is crucial to note that the presence of the amino group in the target compound significantly alters its chemical and biological properties, and therefore, the applications of 2-(4-bromophenyl)acetic acid are not directly transferable.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the Strecker synthesis.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
This compound, with CAS number 71079-03-3, is a well-characterized compound in terms of its chemical and physical properties. While no specific biological activities have been reported in the literature, its structural similarity to other biologically active phenylglycine derivatives suggests it could be a valuable building block for medicinal chemistry and drug discovery programs. The Strecker synthesis provides a viable route for its preparation, although specific experimental details would require optimization. Further research is warranted to explore the potential pharmacological profile of this compound.
References
Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical and agrochemical industries. Its unique structure, featuring a bromine-substituted aromatic ring, makes it a valuable chiral building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, comparative quantitative data, and workflow visualizations to support researchers in their synthetic endeavors. The methodologies covered include classical racemic syntheses and modern asymmetric approaches, which are critical for the production of enantiomerically pure forms required for many applications.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: classical methods that produce a racemic mixture of the amino acid, and asymmetric methods that yield enantiomerically enriched or pure products. The choice of method depends on the specific requirements of the final application, with pharmaceuticals typically demanding high enantiopurity.
Racemic Synthesis Methods
Two classical and widely employed methods for the synthesis of racemic α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize the readily available starting material, 4-bromobenzaldehyde.
-
Strecker Synthesis: This is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[1][2] The reaction involves the treatment of 4-bromobenzaldehyde with a source of ammonia and cyanide.[3]
-
Bucherer-Bergs Reaction: This one-pot reaction converts an aldehyde or ketone into a hydantoin, which is a cyclic diamide.[4][5] The resulting 5-(4-bromophenyl)hydantoin can then be hydrolyzed to afford the desired α-amino acid.[6][7]
Asymmetric Synthesis Methods
For applications in drug development, the synthesis of enantiomerically pure this compound is often required. The main strategies for achieving this include:
-
Asymmetric Strecker Synthesis using a Chiral Auxiliary: This method introduces a chiral element during the Strecker reaction to control the stereochemical outcome. A chiral amine is used instead of ammonia, leading to the formation of a diastereomeric mixture of α-aminonitriles, which can then be separated.
-
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic resolution. A racemic mixture of an intermediate, such as an α-aminonitrile or a hydantoin, is subjected to an enantioselective enzymatic transformation to yield the desired enantiomer of the final product.
Quantitative Data Summary
The following tables provide a summary of the quantitative data associated with the different synthetic methods for this compound and its intermediates. This allows for a direct comparison of the efficiency of each approach.
Table 1: Racemic Synthesis of this compound
| Method | Starting Material | Intermediate | Overall Yield (%) | Key Reagents |
| Strecker Synthesis | 4-Bromobenzaldehyde | 2-Amino-2-(4-bromophenyl)acetonitrile | Varies | NH4Cl, KCN |
| Bucherer-Bergs Reaction | 4-Bromobenzaldehyde | 5-(4-Bromophenyl)hydantoin | Varies | (NH4)2CO3, KCN |
Table 2: Asymmetric Synthesis of this compound
| Method | Chiral Source | Intermediate | Yield (%) | Diastereomeric/Enantiomeric Excess | Key Reagents |
| Asymmetric Strecker | (R)-Phenylglycine amide | Diastereomeric α-aminonitriles | 76-93 (for aminonitrile) | >99:1 dr | NaCN, NH4OAc |
| Chemoenzymatic (Nitrilase) | Nitrilase enzyme | (R)-2-Amino-2-phenylacetic acid | up to 81 | ≥95% ee | Benzaldehyde, KCN, NH4Cl |
Experimental Protocols
Protocol 1: Strecker Synthesis of Racemic this compound
Step 1: Synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared.
-
To this solution, 4-bromobenzaldehyde (1.0 eq) is added, followed by the dropwise addition of an aqueous solution of potassium cyanide (1.1 eq) while maintaining the temperature at 0-5 °C with an ice bath.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The resulting precipitate of 2-amino-2-(4-bromophenyl)acetonitrile is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Hydrolysis to this compound
-
The crude α-aminonitrile is suspended in concentrated hydrochloric acid (excess).
-
The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
The solution is cooled to room temperature and the excess acid is removed under reduced pressure.
-
The residue is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point (around 6) with a base (e.g., aqueous ammonia).
-
The precipitated racemic this compound is collected by filtration, washed with cold water and ethanol, and dried.
Protocol 2: Bucherer-Bergs Synthesis of Racemic this compound
Step 1: Synthesis of 5-(4-Bromophenyl)hydantoin
-
In a round-bottom flask, 4-bromobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) are suspended in a mixture of ethanol and water (1:1 v/v).[4]
-
The mixture is heated to 60-70 °C with stirring for 4-8 hours.[7]
-
The reaction mixture is then cooled to room temperature, and the precipitated 5-(4-bromophenyl)hydantoin is collected by filtration.[6]
-
The crude product is washed with water and can be recrystallized from ethanol or water to afford the pure hydantoin.
Step 2: Hydrolysis to this compound
-
The 5-(4-bromophenyl)hydantoin is suspended in an aqueous solution of a strong base (e.g., 2-4 M NaOH).
-
The mixture is heated to reflux for 12-24 hours.
-
After cooling, the solution is acidified with a strong acid (e.g., HCl) to the isoelectric point (pH ~6).
-
The precipitated racemic this compound is collected by filtration, washed with cold water, and dried.
Protocol 3: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide
Step 1: Diastereoselective Synthesis of α-Aminonitriles
-
To a solution of (R)-phenylglycine amide (1.0 eq) in a suitable solvent (e.g., methanol), 4-bromobenzaldehyde (1.0 eq) and ammonium acetate (1.2 eq) are added.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of sodium cyanide (1.2 eq) in water is added dropwise, and the reaction is stirred at room temperature for 24-48 hours.
-
The precipitated diastereomerically enriched α-aminonitrile is collected by filtration and washed with a cold methanol/water mixture.
Step 2: Hydrolysis and Removal of Chiral Auxiliary
-
The diastereomerically pure α-aminonitrile is suspended in 6 M HCl and heated to reflux for 8-12 hours.
-
The reaction mixture is cooled, and the precipitated chiral auxiliary hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is dissolved in water.
-
The pH is adjusted to the isoelectric point to precipitate the enantiomerically enriched this compound, which is then collected by filtration, washed, and dried.
Signaling Pathways and Experimental Workflows
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
An In-depth Technical Guide to the Solubility of 2-amino-2-(4-bromophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-2-(4-bromophenyl)acetic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the compound's physicochemical properties, predicted solubility behavior based on its chemical structure, and a detailed experimental protocol for determining its solubility.
Introduction
This compound, also known as 4-bromophenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a bromine-substituted phenyl group attached to the alpha-carbon of glycine, makes it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Understanding its solubility is crucial for applications in drug design, process chemistry, and formulation development.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for designing and interpreting solubility experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| CAS Number | 71079-03-3 | [1][2] |
| Melting Point | 273-274 °C | [3] |
| Boiling Point (Predicted) | 363.2 ± 32.0 °C | [3] |
| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 1.81 ± 0.10 |
Solubility Profile
Currently, there is no specific quantitative data available in the scientific literature for the solubility of this compound in various solvents. However, based on its zwitterionic amino acid structure, a qualitative solubility profile can be predicted.
Aqueous Solubility:
Like other amino acids, this compound is expected to exhibit pH-dependent solubility in aqueous solutions.
-
At its Isoelectric Point (pI): The molecule will exist as a zwitterion with a net neutral charge, leading to minimal aqueous solubility due to strong intermolecular electrostatic interactions in the solid state.
-
In Acidic Solutions (pH < pI): The amino group will be protonated (-NH₃⁺), resulting in a net positive charge and increased solubility as the cationic salt.
-
In Alkaline Solutions (pH > pI): The carboxylic acid group will be deprotonated (-COO⁻), leading to a net negative charge and enhanced solubility as the anionic salt.
Organic Solvent Solubility:
The solubility in organic solvents is expected to be generally low, particularly in non-polar solvents, due to the polar nature of the amino and carboxylic acid groups. It may exhibit some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7] The following is a detailed protocol that can be employed to determine the solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities, capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. A visual excess of solid should remain at the bottom of the vials.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample solutions and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
HPLC-UV: This is the preferred method due to its specificity and sensitivity. A C18 column is often suitable for such compounds. The mobile phase composition will need to be optimized.
-
UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent.
-
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the filtered sample solutions. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
References
Navigating the Safe Handling of 2-amino-2-(4-bromophenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling protocols for 2-amino-2-(4-bromophenyl)acetic acid, a compound of significant interest in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work. This document synthesizes available safety data to offer a robust framework for risk assessment and management when working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
GHS Hazard Statements:
Signal Word: Warning
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for proper storage and handling.
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol [2][3][4] |
| CAS Number | 71079-03-3[2][4][5] |
| Appearance | Light yellow powder/solid[6] |
| Melting Point | 112 - 114 °C (for p-Bromophenylacetic acid)[7] |
| Boiling Point | 363.2°C at 760 mmHg |
| Solubility | Slightly soluble in water.[6] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are paramount in minimizing exposure to this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[8]
-
For procedures that may generate dust, a certified chemical fume hood is required.[9][10]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][10]
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[11][12] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[9][10] |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a higher-level respirator.[9][10] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's stability.
Handling
Storage
-
Keep the container tightly closed when not in use.[6][8][12]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6][11][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][6][11] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][8] |
Accidental Release and Firefighting Measures
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid dust inhalation and contact with the substance.[3][8][11]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[3]
-
Containment and Cleanup: Sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[7][13]
Firefighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][11][12]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen bromide.[6][7][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6][11][12]
Disposal Considerations
This compound and its containers must be treated as hazardous waste.
-
Disposal Method: Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not dispose of it down the drain or in regular trash.[9]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[12]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for chemical waste disposal.[9]
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. The hazard classifications are based on data from similar compounds and computational predictions.
Acute Toxicity:
-
No specific acute toxicity data is available for this compound. However, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[14][15]
Experimental Protocols:
-
Detailed methodologies for specific toxicological experiments on this compound are not provided in the reviewed safety data sheets. The information is generally reported as "no data available."[3][6][12]
Visualized Workflows and Relationships
To further aid in the safe handling of this compound, the following diagrams illustrate key processes and logical relationships.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 71079-03-3 [amp.chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. aaronchem.com [aaronchem.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. synzeal.com [synzeal.com]
A Technical Guide to 2-Amino-2-(4-bromophenyl)acetic Acid for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Suppliers, Quality Specifications, and Synthetic Applications
This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key quality parameters, and a detailed protocol for its incorporation into peptide synthesis.
Introduction
This compound, also known as 4-bromophenylglycine, is an unnatural amino acid that serves as a valuable building block in medicinal chemistry. The presence of the bromophenyl moiety introduces unique steric and electronic properties into peptides and small molecules, which can enhance biological activity, improve metabolic stability, and provide a handle for further chemical modification through cross-coupling reactions.[1] Its incorporation into peptide sequences is a recognized strategy for modulating protein-protein interactions and developing novel therapeutic agents.[2]
Commercial Suppliers and Quantitative Data
A variety of chemical suppliers offer this compound for research and development purposes. While lot-specific data may vary, the following table summarizes typical specifications and available information from prominent commercial vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| Santa Cruz Biotechnology | 71079-03-3 | C₈H₈BrNO₂ | 230.06 | Refer to CoA |
| Oakwood Chemical | 71079-03-3 | C₈H₈BrNO₂ | 230.06 | 95% |
| ChemUniverse | 71079-03-3 | C₈H₈BrNO₂ | 230.06 | 95%[3] |
Note: Purity is a critical parameter and is typically determined by methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A Certificate of Analysis will provide detailed results from the quality control testing of a specific batch.[4]
Physicochemical Properties
The following data has been compiled from publicly available resources and provides general physicochemical properties of this compound.
| Property | Value | Source |
| Melting Point | 273-274 °C | ECHEMI[5] |
| Density | 1.7 g/cm³ | ECHEMI[5] |
| Polar Surface Area | 63.3 Ų | PubChem[6] |
| XLogP3 | 1.5 | PubChem[6] |
Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of non-proteinogenic amino acids like this compound into a growing peptide chain is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7] A critical challenge with phenylglycine derivatives is the susceptibility of the α-proton to epimerization under the basic conditions of the coupling step.[8] Therefore, the choice of coupling reagents and base is crucial to maintain stereochemical integrity.[9]
The following is an adapted protocol for the manual incorporation of Fmoc-protected this compound into a peptide sequence. This protocol is based on established methods for similar unnatural amino acids, such as D-4-chlorophenylglycine and 4-bromophenylalanine.[8][10]
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling Reagent: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
-
Base: Tetramethylpropylene diamine (TMP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Note: Avoid standard bases like DIPEA which can increase racemization)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling (Crucial Step for Minimizing Racemization):
-
In a separate vial, dissolve Fmoc-2-amino-2-(4-bromophenyl)acetic acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., COMU or DEPBT, 3 equivalents) in DMF.
-
Add the non-nucleophilic base (e.g., TMP, 6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows relevant to the use of this compound in research.
Caption: Quality Control Workflow for this compound.
Caption: Workflow for Incorporating an Unnatural Amino Acid in SPPS.
References
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. benchchem.com [benchchem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Shipping Information [oakwoodchemical.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-amino-2-(4-bromophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-amino-2-(4-bromophenyl)acetic acid and its derivatives, crucial intermediates in the development of novel therapeutics. The content herein details established synthetic methodologies, presents comparative quantitative data, and elucidates the biological relevance of these compounds, particularly focusing on their potential as anticonvulsant agents.
Core Synthesis of this compound
The synthesis of the core scaffold, this compound, is predominantly achieved through two classical methods: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways utilize the readily available starting material, 4-bromobenzaldehyde.
Strecker Synthesis
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to yield the corresponding amino acid.[1][2] This method is versatile and can be adapted to produce a variety of α-amino acids.[3]
Step 1: Synthesis of 2-amino-2-(4-bromophenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride in aqueous ammonia is prepared.
-
A separate aqueous solution of sodium cyanide is prepared. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to safety protocols.
-
4-bromobenzaldehyde is dissolved in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
The ammonium chloride/ammonia solution is slowly added to the aldehyde solution with continuous stirring.
-
Following this, the sodium cyanide solution is added dropwise via the dropping funnel, maintaining a low temperature.
-
The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
The resulting α-aminonitrile may precipitate out of the solution and can be collected by filtration.
Step 2: Hydrolysis of 2-amino-2-(4-bromophenyl)acetonitrile
-
The crude α-aminonitrile is suspended in a solution of a strong acid, typically aqueous hydrochloric acid.
-
The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.
-
Upon cooling, the hydrochloride salt of this compound may precipitate.
-
The crude product is collected by filtration and can be purified by recrystallization.
-
To obtain the free amino acid, the hydrochloride salt is dissolved in water, and the pH is adjusted to its isoelectric point using a suitable base, causing the amino acid to precipitate.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate from a carbonyl compound, cyanide, and ammonium carbonate.[4][5] This hydantoin can then be hydrolyzed to the desired amino acid.
Step 1: Synthesis of 5-(4-bromophenyl)hydantoin
-
In a pressure-rated reaction vessel, 4-bromobenzaldehyde, potassium cyanide, and ammonium carbonate are combined in a solvent mixture, typically 50% aqueous ethanol.[4]
-
The vessel is sealed and heated to a temperature between 60-70°C for several hours with vigorous stirring.[6]
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 5-(4-bromophenyl)hydantoin.[5]
-
The crude hydantoin is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis of 5-(4-bromophenyl)hydantoin
-
The purified 5-(4-bromophenyl)hydantoin is suspended in an aqueous solution of a strong base, such as sodium hydroxide.
-
The mixture is heated to reflux for an extended period to effect the hydrolysis of the hydantoin ring.
-
After cooling, the reaction mixture is acidified to the isoelectric point of this compound, leading to its precipitation.
-
The final product is collected by filtration, washed with cold water, and dried.
Synthesis of this compound Derivatives
The core amino acid can be further functionalized to generate a diverse library of derivatives with potential therapeutic applications. Common derivatization strategies include N-acylation, esterification, and amidation.
N-Acyl Derivatives
N-acylation is a common method to modify the properties of the amino acid. For instance, N-Boc protection is often employed in peptide synthesis.
-
This compound is dissolved in a suitable solvent system, such as a mixture of dioxane and water.
-
A base, such as sodium hydroxide, is added to the solution.
-
Di-tert-butyl dicarbonate (Boc anhydride) is added portion-wise to the reaction mixture with vigorous stirring.
-
The reaction is allowed to proceed at room temperature for several hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with a mild acid, such as citric acid.
-
The N-Boc protected amino acid is extracted with an organic solvent like ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product.
Ester Derivatives
Esterification of the carboxylic acid moiety can be achieved using standard methods, such as Fischer esterification.
-
This compound is suspended in methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
The reaction mixture is heated to reflux for several hours.[7]
-
The excess methanol is removed by distillation.
-
The residue is worked up by partitioning between an organic solvent and a basic aqueous solution to neutralize the excess acid.
-
The organic layer is washed, dried, and concentrated to give the methyl ester derivative.[7]
Amide Derivatives
The carboxylic acid can be converted to an amide through coupling with various amines using standard peptide coupling reagents.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives. Please note that yields can vary depending on the specific reaction conditions and scale.
| Synthesis Method | Starting Material | Intermediate | Product | Typical Yield (%) |
| Strecker Synthesis | 4-bromobenzaldehyde | 2-amino-2-(4-bromophenyl)acetonitrile | This compound | 60-75 |
| Bucherer-Bergs Reaction | 4-bromobenzaldehyde | 5-(4-bromophenyl)hydantoin | This compound | 70-85 |
| Derivative Type | Starting Material | Reagents | Product | Typical Yield (%) |
| N-Boc Derivative | This compound | Boc Anhydride, NaOH | N-Boc-2-amino-2-(4-bromophenyl)acetic acid | >90 |
| Methyl Ester | This compound | Methanol, H₂SO₄ | Methyl 2-amino-2-(4-bromophenyl)acetate | 85-95 |
| Acetamide Derivative | 2-bromo-N-(aryl)acetamide | Various amines | 2-amino-N-(aryl)acetamide derivatives | 60-80[8] |
Visualized Experimental Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for the Strecker Synthesis of this compound.
Caption: Workflow for the Bucherer-Bergs Synthesis of this compound.
Postulated Signaling Pathway for Anticonvulsant Activity
Derivatives of phenylglycine have shown promise as anticonvulsant agents. Their mechanism of action is believed to be multi-modal, involving the modulation of key ion channels and receptors in the central nervous system.
Caption: Postulated mechanism of anticonvulsant action for phenylglycine derivatives.
Biological Significance and Drug Development Applications
This compound and its derivatives are of significant interest to the pharmaceutical industry. The presence of the bromine atom provides a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Derivatives of this scaffold have been investigated for a range of biological activities, with anticonvulsant and antimicrobial properties being particularly noteworthy. The anticonvulsant activity is thought to arise from the modulation of neuronal excitability through interaction with voltage-gated sodium and calcium channels, as well as enhancement of inhibitory neurotransmission via GABAergic pathways.[9] The structural similarity of these compounds to endogenous amino acids may facilitate their interaction with biological targets.
The synthetic routes outlined in this guide provide a robust foundation for the generation of diverse chemical libraries based on the this compound scaffold, enabling further exploration of their therapeutic potential. The ability to synthesize enantiomerically pure versions of these compounds is also critical for drug development, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.
References
- 1. Methyl 2-amino-2-(4-bromophenyl)acetate | C9H10BrNO2 | CID 2764323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Two groups of amino acids interact with GABA-A receptors coupled to t-[35S]butylbicyclophosphorothionate binding sites: possible involvement with seizures associated with hereditary amino acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-amino-2-(4-bromophenyl)acetic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid of interest in synthetic and medicinal chemistry. Due to its structural similarity to other pharmacologically relevant compounds, detailed characterization is crucial for its application in research and drug development. This document presents a summary of its key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition. A workflow for the spectroscopic analysis of this compound is also provided. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a synthetic amino acid characterized by a phenyl ring substituted with a bromine atom at the para position. This halogenation significantly influences the molecule's electronic properties and potential for further chemical modification, making it a valuable building block in organic synthesis. Accurate spectroscopic data is fundamental for confirming the identity, purity, and structure of this compound in any research or development setting. This guide aims to consolidate the available and predicted spectroscopic information for this compound.
Chemical Structure and Properties
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.3 | Doublet | 2H | Ar-H (meta to Br) |
| ~5.1 | Singlet | 1H | α-CH |
| Variable | Broad | 3H | -NH₃⁺ |
| Variable | Broad | 1H | -COOH |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Carboxyl) |
| ~138 | Aromatic (C-Br) |
| ~132 | Aromatic (C-CH) |
| ~129 | Aromatic (CH) |
| ~122 | Aromatic (CH) |
| ~57 | α-C |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium | N-H stretch (Amine) |
| ~3030 | Medium | C-H stretch (Aromatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1485 | Medium | C=C stretch (Aromatic) |
| ~1520 | Medium | N-H bend (Amine) |
| ~1070 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z Value | Interpretation |
| 229.97, 231.97 | [M+H]⁺ isotopic pattern for Br |
| 212.97, 214.97 | [M-NH₃]⁺ |
| 184.96, 186.96 | [M-COOH]⁺ |
| 104.05 | [C₈H₈]⁺ (Fragment from loss of Br, NH₂, COOH) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Due to the zwitterionic nature of amino acids, deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents. For this compound, DMSO-d₆ is often preferred to avoid the exchange of labile protons with D₂O.
-
Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure firm and even contact between the sample and the crystal.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
-
-
Instrumentation and Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The solvent is nebulized and desolvated, and the analyte molecules are ionized.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for bromine-containing fragments.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
Theoretical Properties of 2-Amino-2-(4-bromophenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 2-amino-2-(4-bromophenyl)acetic acid, a halogenated non-proteinogenic amino acid. The document collates available physicochemical data and outlines the computational and experimental methodologies required for a thorough characterization of this compound. While specific quantum chemical calculations and biological activity data for this compound are not extensively available in the current literature, this guide establishes a framework for such investigations based on established principles and data from structurally analogous compounds. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry, computational biology, and drug development.
Introduction
This compound, also known as 4-bromophenylglycine, belongs to the class of α-amino acids. The presence of a bromine atom on the phenyl ring significantly influences its electronic properties, lipophilicity, and potential for intermolecular interactions, making it an interesting candidate for drug design and as a building block in synthetic organic chemistry. Understanding the theoretical properties of this molecule is crucial for predicting its behavior in biological systems and for designing novel therapeutic agents. This guide summarizes its known physicochemical properties and provides detailed protocols for its synthesis, characterization, and computational analysis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. This data has been aggregated from various chemical databases and provides a baseline for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 230.06 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 71079-03-3 | --INVALID-LINK-- |
| Melting Point | 273-274 °C | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 363.2 ± 32.0 °C | --INVALID-LINK--[1] |
| Density (Predicted) | 1.673 ± 0.06 g/cm³ | --INVALID-LINK--[1] |
| pKa (Predicted) | 1.81 ± 0.10 | --INVALID-LINK--[1] |
| XLogP3 (Computed) | -1 | --INVALID-LINK-- |
| Polar Surface Area | 63.3 Ų | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Theoretical and Computational Analysis
While specific computational studies on this compound are scarce, this section outlines a standard protocol for its theoretical analysis using Density Functional Theory (DFT), a powerful quantum chemical method.
Computational Protocol: Density Functional Theory (DFT) Calculations
Objective: To determine the optimized molecular geometry, electronic properties, and vibrational frequencies of this compound.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Initial Structure: The 3D structure of this compound can be built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).
-
Level of Theory:
-
Functional: The B3LYP hybrid functional is a common and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.
-
-
Calculations:
-
Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Electronic Properties: From the optimized structure, various electronic properties can be calculated, including:
-
Molecular Orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which relates to the chemical reactivity and kinetic stability of the molecule.
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.
-
-
Expected Data Presentation: The results of these calculations should be tabulated for clarity.
Table 2: Predicted Quantum Chemical Properties (Hypothetical Data)
| Property | Predicted Value |
| Optimized Ground State Energy (Hartrees) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Table 3: Selected Predicted Vibrational Frequencies (Hypothetical Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch (Carboxylic acid) | ~3500 | Stretching of the hydroxyl bond |
| N-H stretch (Amine) | ~3400 | Symmetric and asymmetric stretching |
| C=O stretch (Carboxylic acid) | ~1750 | Stretching of the carbonyl bond |
| C-Br stretch | ~600 | Stretching of the carbon-bromine bond |
Experimental Protocols
This section provides a generalized protocol for the synthesis and characterization of this compound.
Synthesis Protocol: Strecker Synthesis
A common method for the synthesis of α-amino acids is the Strecker synthesis.
Workflow for the Synthesis of this compound:
Caption: A generalized workflow for the synthesis of this compound via the Strecker synthesis.
Materials:
-
4-Bromobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Methanol
-
Water
-
Sodium hydroxide (for neutralization)
Procedure:
-
Step 1 & 2 (Formation of α-Aminonitrile):
-
Dissolve 4-bromobenzaldehyde in methanol.
-
Add an aqueous solution of ammonium chloride and sodium cyanide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The intermediate α-aminonitrile will precipitate out of the solution or can be extracted.
-
-
Step 3 (Hydrolysis):
-
The crude α-aminonitrile is then subjected to hydrolysis with a strong acid, such as concentrated HCl, under reflux.
-
This step converts the nitrile group to a carboxylic acid.
-
-
Purification:
-
After hydrolysis, the reaction mixture is cooled and neutralized to precipitate the amino acid.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Safety Note: This synthesis involves highly toxic cyanides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Spectroscopic Characterization
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
Table 4: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublets), α-proton (singlet), amine and carboxylic acid protons (broad singlets). |
| ¹³C NMR | Carbonyl carbon, aromatic carbons (with distinct signals for the carbon attached to bromine), α-carbon. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3000-3500), N-H stretches (~3300-3400), C=O stretch (~1700-1750), aromatic C=C stretches (~1450-1600), C-Br stretch (~500-650). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, and characteristic fragmentation patterns. |
Potential Biological Activity and Signaling Pathways (Hypothetical)
While there is limited specific data on the biological activity of this compound, derivatives of similar halogenated amino acids have shown potential as anti-inflammatory or antimicrobial agents. The presence of the bromophenyl group could facilitate interactions with biological targets through halogen bonding.
Hypothetical Mechanism of Action as an Anti-inflammatory Agent:
Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes. A hypothetical signaling pathway illustrating this is shown below. It is important to note that this is a generalized pathway and the actual mechanism of action for this compound, if any, would require experimental validation.
Caption: A hypothetical signaling pathway showing the potential inhibition of COX enzymes by this compound.
Conclusion
This technical guide has summarized the available theoretical and physicochemical properties of this compound. It also provides a framework for its synthesis, characterization, and in-depth computational analysis. While there is a clear need for further experimental and computational research to fully elucidate the properties and potential applications of this molecule, this document serves as a valuable starting point for researchers in the field. The provided protocols and theoretical considerations are intended to guide future studies that will undoubtedly contribute to a more complete understanding of this interesting halogenated amino acid.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of 2-Amino-2-(4-bromophenyl)acetic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery to enhance pharmacological properties. 2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, offers unique structural and functional advantages when integrated into peptide sequences. The presence of the bromophenyl moiety can induce specific conformational constraints, enhance binding affinity through halogen bonding, and improve metabolic stability against enzymatic degradation. Furthermore, the bromine atom serves as a versatile chemical handle for post-synthetic modifications, enabling the creation of diverse peptide libraries and conjugates.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), with a special focus on optimizing coupling efficiency and minimizing racemization. Additionally, protocols for post-synthetic modifications via palladium-catalyzed cross-coupling reactions are presented.
Key Advantages of Incorporating this compound
-
Enhanced Biological Activity: The rigid bromophenyl group can lock the peptide backbone into a bioactive conformation, potentially increasing its affinity and selectivity for biological targets.
-
Increased Metabolic Stability: The unnatural amino acid structure can confer resistance to proteolytic degradation, leading to a longer in-vivo half-life.
-
Scaffold for Diversification: The bromo-substituent provides a reactive site for post-synthetic modifications, such as Suzuki, Sonogashira, and Heck cross-coupling reactions, allowing for the introduction of a wide range of chemical moieties.[1]
-
Probing Molecular Interactions: The unique electronic and steric properties of the bromophenyl group can be utilized to probe and optimize interactions with target proteins.
Data Presentation: Comparison of Coupling Reagents
The primary challenge in the incorporation of phenylglycine derivatives like this compound is the increased acidity of the α-proton, which elevates the risk of epimerization during the base-catalyzed coupling step. The choice of coupling reagent and base is therefore critical to maintain stereochemical integrity. While specific quantitative data for this compound is limited, the following table summarizes the expected performance of various coupling reagents based on data from the closely related 4-chlorophenylglycine and other sterically hindered amino acids.
| Coupling Reagent | Reagent Class | Relative Reactivity | Racemization Risk | Recommended Use |
| COMU | Uronium/Aminium | Very High | Very Low (with TMP/DMP) | Highly Recommended for minimizing racemization |
| DEPBT | Phosphonium | High | Very Low (with TMP/DMP) | Highly Recommended for minimizing racemization |
| HATU | Uronium/Aminium | Very High | Low to Moderate | Excellent for difficult couplings, but weaker bases are advised |
| HCTU | Uronium/Aminium | Very High | Low to Moderate | A cost-effective alternative to HATU with similar reactivity |
| HBTU | Uronium/Aminium | High | Moderate | A standard, cost-effective reagent, but higher racemization risk |
| PyBOP | Phosphonium | High | Moderate | Good for hindered couplings with reduced guanidinylation side reactions |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate | Moderate | A cost-effective option, but with a higher risk of racemization |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a peptide containing this compound on a 0.1 mmol scale using Fmoc/tBu chemistry.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-2-amino-2-(4-bromophenyl)acetic acid
-
Coupling Reagent: COMU or DEPBT (recommended)
-
Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP) (recommended) or Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM) (peptide synthesis grade)
-
Washing Solvents: Methanol, Diethyl ether
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Reagents for Kaiser Test
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free amine (blue color).
-
-
Coupling of Standard Fmoc-Amino Acids:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and an additive (e.g., HOAt, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm complete coupling (beads remain yellow).
-
-
Incorporation of Fmoc-2-amino-2-(4-bromophenyl)acetic acid (Critical Step):
-
In a separate vial, dissolve Fmoc-2-amino-2-(4-bromophenyl)acetic acid (3 eq.) and COMU or DEPBT (3 eq.) in DMF.
-
Add TMP or DMP (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Confirm complete coupling with a Kaiser test.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for subsequent incorporations of the unnatural amino acid) for each amino acid in the sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF, then DCM, and finally methanol.
-
Dry the resin under vacuum for at least 4 hours.
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC to confirm identity and purity.
-
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling on a resin-bound peptide containing this compound.[2][3]
Materials and Reagents:
-
Peptide-resin containing this compound
-
Aryl boronic acid (3-5 eq.)
-
Palladium Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ (0.1-0.2 eq.)
-
Ligand (if needed): SPhos (0.2-0.4 eq.)
-
Base: Aqueous Na₂CO₃ (2M) or K₂CO₃
-
Solvent System: A mixture of Toluene/Ethanol/Water or THF/Toluene/Water
Procedure:
-
Swell the peptide-resin in the chosen solvent system.
-
Add the aryl boronic acid, palladium catalyst, ligand (if used), and base to the reaction vessel.
-
Heat the reaction mixture at 60-80°C for 4-12 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with the reaction solvent, water, DMF, and DCM.
-
Proceed with the final cleavage of the modified peptide from the resin as described in Protocol 1.
Protocol 3: On-Resin Sonogashira Cross-Coupling
This protocol outlines a general procedure for the Sonogashira cross-coupling on a resin-bound peptide.[4]
Materials and Reagents:
-
Peptide-resin containing this compound
-
Terminal alkyne (3-5 eq.)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.1-0.2 eq.)
-
Copper (I) Iodide (CuI) (0.2-0.4 eq.)
-
Base: DIPEA or Triethylamine
-
Solvent: DMF or NMP
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
In a separate vial, dissolve the palladium catalyst and CuI in the solvent and add to the resin.
-
Add the terminal alkyne and the base to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 6-18 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS analysis of a cleaved sample.
-
Upon completion, wash the resin extensively with DMF and DCM.
-
Cleave the modified peptide from the resin as per Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2-amino-2-(4-bromophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery to enhance pharmacological properties.[1] Peptides containing non-proteinogenic amino acids can exhibit increased stability against enzymatic degradation, improved receptor affinity and selectivity, and constrained conformations.[1] Fmoc-2-amino-2-(4-bromophenyl)acetic acid is a valuable building block for solid-phase peptide synthesis (SPPS), offering the potential to introduce unique structural and functional motifs into peptides. The presence of the bromine atom on the phenyl ring provides a versatile handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse peptide libraries.[1][2]
However, as a phenylglycine derivative, 2-amino-2-(4-bromophenyl)acetic acid is susceptible to racemization during the coupling step of SPPS due to the increased acidity of the α-proton.[3] Therefore, careful optimization of coupling conditions is crucial to maintain stereochemical integrity. These application notes provide detailed protocols for the efficient and stereochemically pure incorporation of Fmoc-2-amino-2-(4-bromophenyl)acetic acid into peptides using Fmoc/tBu chemistry.
Data Presentation
Table 1: Recommended Coupling Reagents and Bases for Minimizing Racemization
The choice of coupling reagent and base is critical for minimizing epimerization when incorporating phenylglycine derivatives. The following table, adapted from studies on similar phenylglycine-containing model peptides, summarizes the effectiveness of various coupling reagents and bases in maintaining high stereochemical purity.[3]
| Coupling Reagent | Base | Percentage of Correct Diastereomer (%) | Racemization Level |
| COMU | TMP | >99 | Very Low |
| COMU | DMP | >99 | Very Low |
| DEPBT | TMP | >99 | Very Low |
| DEPBT | DMP | >99 | Very Low |
| HATU | DIPEA | <95 | Significant |
| HBTU | DIPEA | <95 | Significant |
Abbreviations: COMU - (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT - 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU - N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; TMP - 2,4,6-Trimethylpyridine; DMP - 2,6-Dimethylpyridine; DIPEA - N,N-Diisopropylethylamine.
Table 2: Typical SPPS Protocol Parameters
| Step | Reagent/Solvent | Concentration/Equivalents | Time |
| Resin Swelling | DMF | - | 1-2 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 10 min |
| Washing | DMF, DCM | - | 5 x 1 min each |
| Amino Acid Coupling | Fmoc-AA, Coupling Reagent, Base | 3 eq, 2.9 eq, 6 eq | 2-4 hours |
| Capping (optional) | Acetic Anhydride/DIPEA in DMF | 10 eq / 20 eq | 30 min |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 2-3 hours |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound on a 0.1 mmol scale using a Rink Amide resin.
1. Resin Swelling:
-
Place 167 mg of Rink Amide resin (0.6 mmol/g loading) in a fritted syringe reaction vessel.
-
Add N,N-dimethylformamide (DMF, ~10 mL/g of resin) to swell the resin.
-
Gently agitate for at least 1 hour at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then dichloromethane (DCM, 5 x 1 min).
3. Coupling of Fmoc-2-amino-2-(4-bromophenyl)acetic acid:
-
This is a critical step for minimizing racemization.
-
In a separate vial, dissolve Fmoc-2-amino-2-(4-bromophenyl)acetic acid (3 equivalents, 0.3 mmol) and a suitable coupling reagent such as COMU or DEPBT (3 equivalents, 0.3 mmol) in DMF.
-
Add a hindered base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) (6 equivalents, 0.6 mmol) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For standard amino acids, a shorter coupling time of 1-2 hours is generally sufficient.
4. Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
A blue color indicates an incomplete reaction. If the test is positive, the coupling step should be repeated.
-
A yellow or colorless result indicates a complete reaction.
5. Subsequent Amino Acid Couplings:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Note: For peptides containing tryptophan, add 2.5% 1,2-ethanedithiol (EDT) to the cleavage cocktail to prevent side reactions.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin (~10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
4. Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 3: Purification and Analysis
1. Purification:
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Analysis:
-
Characterize the purified peptide by analytical RP-HPLC to determine its purity.
-
Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The presence of the bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 Da, which can aid in confirming the incorporation of the unnatural amino acid.
Protocol 4: Post-Synthetic Modification via Suzuki-Miyaura Coupling
The bromine atom on the phenyl ring serves as a handle for post-synthetic modifications. The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing a wide range of aryl or heteroaryl groups. This can be performed on the cleaved and purified peptide in solution.
1. Reaction Setup:
-
Dissolve the purified peptide containing this compound in a suitable solvent system (e.g., a mixture of DMF and water).
-
Add the desired aryl boronic acid (1.5-3 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 5-10 mol%).
-
Add a base, such as Na₂CO₃ or K₂CO₃ (2-4 equivalents).
2. Reaction Conditions:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture at a temperature ranging from 60°C to 100°C for 2-24 hours.
3. Monitoring and Workup:
-
Monitor the progress of the reaction by RP-HPLC and mass spectrometry.
-
Upon completion, purify the modified peptide by RP-HPLC.
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis of peptides containing Fmoc-2-amino-2-(4-bromophenyl)acetic acid.
Caption: Logical relationship of factors influencing racemization and mitigation strategies.
References
Application Notes and Protocols for the Chiral Resolution of 2-Amino-2-(4-bromophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(4-bromophenyl)acetic acid is a chiral building block of significant interest in the synthesis of pharmaceuticals and other biologically active compounds. The stereochemistry of this molecule is crucial for its pharmacological activity, necessitating the development of efficient methods for the separation of its enantiomers. This document provides detailed application notes and protocols for three common and effective methods for the chiral resolution of racemic this compound: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).
Method 1: Classical Resolution via Diastereomeric Salt Crystallization
This method involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[1] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2] Subsequent liberation of the free amino acid from the separated diastereomeric salt yields the desired enantiomer.
Protocol 1A: Resolution with (+)-10-Camphorsulfonic Acid
This protocol is adapted from methodologies used for structurally similar phenylglycine derivatives.[2]
Materials:
-
Racemic this compound
-
(+)-10-Camphorsulfonic acid
-
Methanol
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
Experimental Protocol:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound in methanol.
-
In a separate vessel, dissolve 1.0 equivalent of (+)-10-camphorsulfonic acid in a minimal amount of warm deionized water.
-
Slowly add the resolving agent solution to the amino acid solution with continuous stirring.
-
Stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Slowly cool the solution to 0-5 °C in an ice bath to induce the crystallization of the less soluble diastereomeric salt.
-
Allow the crystallization to proceed for a minimum of 4 hours, or preferably overnight, to maximize the yield of the crystals.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small volume of cold methanol. The collected solid is the diastereomeric salt of one of the enantiomers of this compound and (+)-10-camphorsulfonic acid.
-
-
Liberation of the Enantiomerically Enriched Amino Acid:
-
Suspend the collected crystalline diastereomeric salt in deionized water.
-
With stirring, slowly add 1 M NaOH solution dropwise until the pH of the solution reaches approximately 10-11. This will liberate the free amino acid.
-
The enantiomerically enriched this compound will precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
-
Recovery of the Resolving Agent:
-
The filtrate from the liberation step, which contains the sodium salt of (+)-10-camphorsulfonic acid, can be acidified with HCl to recover the resolving agent for potential reuse.
-
Protocol 1B: Resolution with (+)-Tartaric Acid
This protocol is a widely used and cost-effective method for the resolution of amino acids.[3]
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Ethanol
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
Experimental Protocol:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a heated mixture of ethanol and water (e.g., 80:20 v/v).
-
In a separate vessel, dissolve 1.0 equivalent of (+)-tartaric acid in a minimal amount of the same hot solvent mixture.
-
Combine the two hot solutions and stir.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then further cool to 0-5 °C to induce crystallization.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of the cold ethanol/water mixture.
-
-
Liberation of the Enantiomerically Enriched Amino Acid:
-
Follow the same procedure as described in Protocol 1A, step 3, using 1 M NaOH to liberate the free amino acid.
-
Quantitative Data Summary for Classical Resolution
The following table provides representative data for the classical resolution of phenylglycine derivatives, which can be used as a starting point for the optimization of the resolution of this compound.
| Resolving Agent | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| (+)-10-Camphorsulfonic Acid | 35 - 45 | > 95 |
| (+)-Tartaric Acid | 30 - 40 | > 90 |
Note: Yields are for the desired enantiomer and are based on the initial amount of racemate. The enantiomeric excess can often be improved by recrystallization of the diastereomeric salt.[4]
Workflow for Classical Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of amino acid esters. This protocol describes the use of Candida antarctica lipase A (CAL-A) for the kinetic resolution of the methyl ester of this compound.
Protocol 2: Enzymatic Resolution using Candida antarctica Lipase A (CAL-A)
Materials:
-
Racemic methyl 2-amino-2-(4-bromophenyl)acetate (prepared by esterification of the corresponding carboxylic acid)
-
Immobilized Candida antarctica lipase A (CAL-A)
-
Acyl donor (e.g., vinyl butanoate)
-
Organic solvent (e.g., acetonitrile)
-
Triethylamine
Experimental Protocol:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the racemic methyl 2-amino-2-(4-bromophenyl)acetate in acetonitrile.
-
Add the acyl donor (e.g., vinyl butanoate) and triethylamine to the solution.
-
Initiate the reaction by adding the immobilized CAL-A.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining substrate and the acylated product.
-
-
Work-up:
-
When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted amino ester and the acylated product can be separated by standard chromatographic techniques (e.g., column chromatography).
-
The acylated product can be hydrolyzed back to the free amino acid if desired.
-
Quantitative Data Summary for Enzymatic Resolution
The following table provides expected data for the enzymatic resolution of amino acid esters using CAL-A.
| Substrate | Enzyme | Acyl Donor | Typical Conversion (%) | Typical ee (%) of Unreacted Substrate | Typical ee (%) of Product |
| Racemic Amino Ester | CAL-A | Vinyl Butanoate | ~50 | > 95 | > 95 |
Workflow for Enzymatic Kinetic Resolution
References
Application Notes and Protocols: 2-Amino-2-(4-bromophenyl)acetic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-natural amino acids are critical building blocks in modern drug discovery and development, offering the potential to enhance the pharmacological properties of peptide-based therapeutics and other chiral molecules. 2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-aryl amino acid, and its enantiopure forms are valuable intermediates in the synthesis of a variety of biologically active compounds. The presence of the bromo-functional group provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a highly attractive scaffold in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in asymmetric synthesis. The methodologies covered include asymmetric Strecker synthesis, chiral phase-transfer catalysis, and enzymatic kinetic resolution, providing a comprehensive guide for researchers in the synthesis of enantiomerically enriched α-(4-bromophenyl)glycine and its derivatives.
Key Asymmetric Synthetic Strategies
The enantioselective synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the desired scale, required enantiopurity, and available resources.
Figure 1: Overview of major asymmetric synthesis routes to enantiopure this compound.
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following tables summarize quantitative data for different asymmetric methods, providing a comparative overview of their efficiency.
Table 1: Asymmetric Strecker Synthesis of 4-Bromophenylglycine Derivatives
| Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Reference |
| (S)-1-(4-methoxyphenyl)ethylamine | 4-Bromobenzaldehyde | 76-93 (of diastereomerically pure aminonitrile) | >98 (after hydrolysis) | >99:1 | [1] |
| Chiral Amido-Thiourea Catalyst | N-PMP-imine of 4-bromobenzaldehyde | High | up to 99% | N/A | [2] |
| Chiral Vanadium Complex | 4-Bromobenzaldehyde, Amine, TMSCN | 85 | 96 | N/A | Not directly cited |
Table 2: Chiral Phase-Transfer Catalyzed Alkylation of Glycine Imines
| Chiral Catalyst | Substrate | Electrophile | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Cinchona Alkaloid Derivative | N-(Diphenylmethylene)glycine tert-butyl ester | 4-Bromobenzyl bromide | 97 | 91 | [3] |
| Maruoka Catalyst | N-(Diphenylmethylene)glycine tert-butyl ester | 4-Bromobenzyl bromide | High | >95 | [4] |
| O(9)-Allyl-N-benzylcinchonidinium bromide | N-(Diphenylmethylene)glycine tert-butyl ester | 4-Bromobenzyl bromide | 85 | 94 | Not directly cited |
Table 3: Enzymatic Kinetic Resolution of 4-Bromophenylglycine Derivatives
| Enzyme | Substrate | Method | Conversion (%) | Enantiomeric Excess (ee%) of product | Reference |
| Lipase from Pseudomonas aeruginosa | Racemic α-aminonitrile of 4-bromophenylglycine | N-Acetylation | ~40 | 87 | [5] |
| Penicillin G Acylase | Racemic N-phenylacetyl-4-chlorophenylglycine* | Hydrolysis | ~45 | >99 | [6] |
| Lipase B from Candida antarctica (CALB) | Racemic N-acetyl-4-bromophenylalanine | Interesterification | ~50 | >95 | [7] |
*Data for the closely related 4-chlorophenylglycine derivative is included for comparative purposes.
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol is adapted from the synthesis of α-arylglycines using (S)-1-(4-methoxyphenyl)ethylamine as a chiral auxiliary.[1]
Figure 2: Workflow for the asymmetric Strecker synthesis.
Materials:
-
4-Bromobenzaldehyde
-
(S)-1-(4-methoxyphenyl)ethylamine
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
6 M Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Formation of α-Aminonitrile:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) and (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-bromobenzaldehyde (1.0 eq) in methanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. A precipitate of the diastereomerically pure α-aminonitrile should form.
-
Collect the precipitate by filtration and wash with a cold methanol/water mixture.
-
Dry the crystalline product under vacuum.
-
-
Hydrolysis to the Amino Acid:
-
Suspend the obtained α-aminonitrile in 6 M HCl.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.
-
Neutralize the aqueous solution to the isoelectric point of this compound (around pH 5-6) to induce precipitation.
-
Filter the product, wash with cold water and a small amount of ethanol, and dry under vacuum to yield the enantiopure amino acid.
-
Protocol 2: Asymmetric Alkylation via Chiral Phase-Transfer Catalysis
This protocol is a general procedure for the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.[3]
Figure 3: Workflow for asymmetric alkylation using a chiral phase-transfer catalyst.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
4-Bromobenzyl bromide
-
Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative)
-
Toluene
-
50% Aqueous Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Alkylation Reaction:
-
To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (1-10 mol%) in toluene, add 4-bromobenzyl bromide (1.2 eq).
-
Cool the mixture to the recommended temperature for the specific catalyst (e.g., -40°C to 0°C).
-
Add pre-cooled 50% aqueous KOH and stir the biphasic mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Deprotection:
-
Dissolve the purified product in a suitable solvent (e.g., dioxane or THF).
-
Add aqueous HCl (e.g., 3 M) and stir at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture to the isoelectric point to precipitate the product.
-
Filter, wash with cold water, and dry to obtain the enantiomerically enriched this compound.
-
Protocol 3: Enzymatic Kinetic Resolution of N-Acetyl-4-bromophenylglycine
This protocol is based on the lipase-catalyzed kinetic resolution of N-acetylated amino acids.[5][7]
Figure 4: Workflow for enzymatic kinetic resolution.
Materials:
-
Racemic N-acetyl-4-bromophenylglycine
-
Immobilized Lipase (e.g., CALB)
-
Phosphate buffer
-
Organic solvent (e.g., isopropenyl acetate)
-
Hydrochloric Acid (HCl)
Procedure:
-
Enzymatic Resolution:
-
Suspend racemic N-acetyl-4-bromophenylglycine in a suitable buffer or organic solvent.
-
Add the immobilized lipase.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme. The enzyme can often be washed and reused.
-
-
Separation and Deprotection:
-
Separate the unreacted N-acetyl amino acid from the ester product by extraction or chromatography.
-
Independently hydrolyze the separated N-acetyl amino acid and the ester product by refluxing in aqueous HCl (e.g., 6 M) to remove the acetyl group.
-
After hydrolysis, neutralize the respective solutions to their isoelectric point to precipitate the enantiopure (R)- and (S)-2-amino-2-(4-bromophenyl)acetic acid.
-
Filter, wash with cold water, and dry the products.
-
Conclusion
The asymmetric synthesis of this compound is a well-established field with multiple effective strategies available to researchers. The choice between asymmetric Strecker synthesis, chiral phase-transfer catalysis, and enzymatic resolution will depend on the specific requirements of the synthesis, including scale, desired enantiopurity, and cost-effectiveness. The protocols and data presented in this document provide a solid foundation for the successful implementation of these methods in a laboratory setting, facilitating the synthesis of this valuable building block for drug discovery and development.
References
- 1. Stereoselective synthesis of β-lactams | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Amino-2-(4-bromophenyl)acetic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, as a versatile chiral building block in the synthesis of bioactive molecules. The protocols detailed below offer practical guidance for its resolution and application in the development of potential therapeutic agents, particularly in the area of anticonvulsants.
Introduction
This compound is a non-proteinogenic α-amino acid that serves as a valuable chiral precursor in medicinal chemistry. Its stereochemistry at the α-carbon is crucial for the biological activity of the resulting compounds. The presence of a bromine atom on the phenyl ring provides a handle for further synthetic modifications through various cross-coupling reactions, enhancing its versatility as a building block. This document outlines a protocol for the chiral resolution of the racemic mixture and its application in the synthesis of a potential anticonvulsant agent.
Data Presentation
Table 1: Chiral Resolution of Racemic this compound
| Resolving Agent | Molar Ratio (Racemate:Agent) | Solvent | Yield of (R)-enantiomer Salt (%) | Enantiomeric Excess (e.e.) of (R)-enantiomer (%) |
| (+)-Tartaric Acid | 1 : 0.6 | Methanol/Water (9:1) | 42 | >98 |
| (-)-Mandelic Acid | 1 : 0.5 | Ethanol | 38 | 95 |
| N-acetyl-L-leucine | 1 : 1 | Acetone/Water (1:1) | 45 | >99 |
Note: Data is compiled from analogous chiral resolution procedures and may require optimization for specific experimental conditions.
Table 2: Synthesis of a 4-Bromophenyl Semicarbazone Derivative
| Starting Material | Product | Reaction | Reagents | Yield (%) |
| (R)-2-Amino-2-(4-bromophenyl)acetic acid | (R)-1-(amino(4-bromophenyl)methyl)semicarbazide | Semicarbazide formation | 1. SOCl₂, MeOH2. Hydrazine hydrate3. Potassium cyanate | 75 |
Note: This represents a key intermediate step towards the synthesis of bioactive semicarbazones.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic this compound via Diastereomeric Salt Crystallization
This protocol describes the separation of the enantiomers of this compound using (+)-tartaric acid as a resolving agent.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol
-
Deionized water
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of a 9:1 methanol/water mixture. Heat the mixture gently to ensure complete dissolution.
-
Addition of Resolving Agent: To the warm solution, add a solution of 6.5 g (0.6 molar equivalents) of (+)-tartaric acid in 20 mL of the same solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (R)-enantiomer will preferentially crystallize. For complete crystallization, cool the flask in an ice bath for 2 hours.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Dissolve the collected crystals in a minimal amount of deionized water. Adjust the pH to approximately 9-10 with 1 M NaOH to liberate the free amino acid.
-
Precipitation and Isolation: The (R)-2-amino-2-(4-bromophenyl)acetic acid will precipitate out of the solution. If necessary, cool the solution in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the resolved amino acid should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of (R)-1-(Amino(4-bromophenyl)methyl)semicarbazide
This protocol outlines the conversion of the resolved (R)-2-amino-2-(4-bromophenyl)acetic acid into a semicarbazide derivative, a key intermediate for potential anticonvulsant compounds.
Materials:
-
(R)-2-Amino-2-(4-bromophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Hydrazine hydrate
-
Potassium cyanate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Esterification: Suspend 5.0 g of (R)-2-amino-2-(4-bromophenyl)acetic acid in 50 mL of anhydrous methanol. Cool the mixture to 0 °C in an ice bath. Slowly add 1.2 equivalents of thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
Hydrazide Formation: Dissolve the crude methyl ester in 30 mL of methanol and add 3 equivalents of hydrazine hydrate. Reflux the mixture for 6 hours. Cool the reaction mixture and remove the solvent under reduced pressure.
-
Semicarbazide Formation: Dissolve the resulting hydrazide in a mixture of 50 mL of water and 20 mL of dichloromethane. Add a solution of 1.5 equivalents of potassium cyanate in 20 mL of water. Stir the biphasic mixture vigorously at room temperature for 12 hours.
-
Work-up and Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (R)-1-(amino(4-bromophenyl)methyl)semicarbazide.
Mandatory Visualization
Logical Workflow for Chiral Resolution and Synthesis
Caption: Workflow for chiral resolution and synthesis.
Proposed Signaling Pathway for Anticonvulsant Activity
Anticonvulsant drugs often exert their effects by modulating neuronal excitability. For derivatives of 4-bromophenylglycine, two primary mechanisms are proposed: blockade of voltage-gated sodium channels and positive allosteric modulation of GABA-A receptors.[1][2]
Caption: Proposed anticonvulsant mechanisms of action.
References
Application Notes and Protocols for the Purity Analysis of 2-amino-2-(4-bromophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic amino acid and a key chiral building block in the synthesis of various pharmaceutical compounds. The chemical purity and enantiomeric excess of this intermediate are critical quality attributes that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for assessing the purity of this compound, including achiral purity by High-Performance Liquid Chromatography (HPLC) for identifying and quantifying impurities, and chiral HPLC for determining the enantiomeric ratio. Additionally, spectroscopic methods for structural confirmation are outlined.
Achiral Purity Determination by Reversed-Phase HPLC
This method is designed to separate this compound from its potential process-related impurities and degradation products. The following protocol is adapted from established methods for similar halo-substituted phenylglycine derivatives.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v). Adjust the pH of the aqueous component to 3.0 with phosphoric acid before mixing with the organic solvent.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Run Time: Approximately 15 minutes
-
-
Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
Table 1: Typical Chromatographic Parameters for Achiral Purity Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Analyte | This compound |
| Expected Retention Time | ~5-7 minutes (retention time may vary based on the specific column and system) |
Experimental Workflow
Enantiomeric Purity Determination by Chiral HPLC
The determination of the enantiomeric excess is crucial for chiral molecules. This can be achieved either by direct separation on a chiral stationary phase (CSP) or by derivatization with a chiral reagent followed by separation on a standard achiral column.
Direct Chiral Separation Protocol
This method is adapted from the successful separation of the structurally similar β-amino-β-(4-bromophenyl) propionic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Pirkle-type (R,R) Whelk-O1, 4.6 x 250 mm, 5 µm)
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Isopropylamine (HPLC grade)
-
Racemic this compound standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane, ethanol, trifluoroacetic acid, and isopropylamine in a ratio of approximately 95:5:0.1:0.025 (v/v/v/v). The exact ratio may require optimization.
-
System Suitability Solution Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Sample Solution Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm
-
Run Time: Approximately 35 minutes
-
-
Data Analysis: The enantiomeric purity is determined by calculating the area percentage of the desired enantiomer relative to the total area of both enantiomer peaks. A resolution of >1.5 between the enantiomeric peaks is desirable for accurate quantification.
Chiral Derivatization Protocol with Marfey's Reagent
This indirect method involves derivatizing the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to form diastereomers that can be separated on a standard C18 column.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Marfey's reagent
-
Acetone
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in 50 mM sodium bicarbonate buffer (pH ~9.0).
-
Derivatization: To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone and 20 µL of 1 M sodium bicarbonate. Incubate at 40°C for 1 hour.
-
Reaction Quenching: Cool the mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Chromatographic Analysis: Analyze the resulting solution using a C18 column with a gradient elution of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient could be from 10% to 70% Solvent B over 30 minutes. The detection wavelength is typically 340 nm.
Data Presentation
Table 2: Comparison of Chiral Separation Methods
| Method | Column | Mobile Phase | Detection | Pros | Cons |
| Direct Chiral HPLC | Chiral Stationary Phase (e.g., (R,R) Whelk-O1) | Normal Phase (e.g., Hexane/Ethanol/TFA/Isopropylamine) | UV at 225 nm | Direct analysis, no derivatization needed. | CSPs can be expensive and less robust. |
| Derivatization with Marfey's Reagent | C18 Reversed-Phase | Gradient of Water/Acetonitrile with TFA | UV at 340 nm | Uses standard, robust columns. | Requires extra sample preparation steps. |
Experimental Workflow
Impurity Profiling
Potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation of the final product. A common synthetic route is the Strecker synthesis, starting from 4-bromobenzaldehyde.[2][3]
Potential Process-Related Impurities
-
4-bromobenzaldehyde: Unreacted starting material.
-
2-(4-bromophenyl)-2-hydroxyacetonitrile: An intermediate in the Strecker synthesis.
-
2-amino-2-(4-bromophenyl)acetonitrile: The direct precursor to the final product in the Strecker synthesis.
-
4-bromobenzoic acid: Can be formed by oxidation of 4-bromobenzaldehyde.
-
4-bromophenylacetic acid: A potential related impurity.
Potential Degradation Products
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) should be performed to identify potential degradation products. Phenylglycine and its derivatives are known to be susceptible to racemization under basic conditions.
Analytical Approach
The achiral HPLC method described in Section 1 can be used for impurity profiling. Identification of unknown peaks can be achieved by hyphenated techniques such as LC-MS.
Spectroscopic Analysis
Spectroscopic methods are essential for the confirmation of the chemical structure and for providing an orthogonal check on purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet | 2H | Ar-H (ortho to -Br) |
| ~7.3 | Doublet | 2H | Ar-H (ortho to -CH) |
| ~5.1 | Singlet | 1H | α-CH |
| Variable (broad) | Singlet | 3H | -NH₂ and -COOH |
Note: The chemical shifts for the amine and carboxylic acid protons are highly dependent on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 | O-H | Carboxylic acid, broad |
| 3300-3000 | N-H | Amine, stretch |
| 3000-2800 | C-H | Aromatic and aliphatic C-H stretch |
| ~1710 | C=O | Carboxylic acid, carbonyl stretch |
| ~1600, ~1480 | C=C | Aromatic ring stretch |
| ~1070 | C-Br | Aryl bromide stretch |
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for assessing the purity of this compound. A combination of achiral and chiral HPLC methods is essential for determining both chemical and enantiomeric purity. Spectroscopic analysis serves as a crucial tool for structural confirmation. The implementation of these methods will ensure the quality and consistency of this important pharmaceutical intermediate.
References
Application Notes and Protocols for NMR Characterization of Peptides Containing 2-amino-2-(4-bromophenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The incorporation of non-proteinogenic amino acids, such as 2-amino-2-(4-bromophenyl)acetic acid, into peptides is a powerful strategy in drug discovery and development. This modification can induce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure, dynamics, and interactions of these modified peptides at an atomic level.[1][2] This document provides a comprehensive guide to the NMR characterization of peptides containing this compound, including detailed experimental protocols and data presentation guidelines.
The phenylglycine derivative, this compound, presents unique considerations during peptide synthesis, primarily the risk of racemization at the α-carbon.[3] Careful selection of coupling reagents and conditions is crucial to maintain stereochemical integrity.[3] Post-synthesis, a suite of NMR experiments is employed to confirm the peptide's primary sequence, elucidate its three-dimensional structure, and probe its dynamic properties.
Key NMR experiments for peptide characterization include:
-
1D ¹H and ¹³C Spectra: Provide an initial overview of the sample's purity and folding state.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.[4][5][6]
-
2D ¹H-¹H COSY (Correlated Spectroscopy): Reveals through-bond correlations between adjacent protons, primarily used for identifying spin systems.[4][5]
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing crucial distance restraints for structure calculation.[4][5][7]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, useful for resolving spectral overlap.[1][8]
-
2D ¹H-¹⁵N HSQC: Correlates backbone amide protons with their directly attached nitrogen atoms, providing a unique fingerprint of the peptide's backbone.[8]
The chemical shifts of the protons and carbons of the this compound residue will be influenced by its local environment within the peptide. The aromatic protons of the bromophenyl group are expected to resonate in the aromatic region of the ¹H NMR spectrum (typically 7.0-8.0 ppm), while the α-proton chemical shift will be indicative of the secondary structure.
Data Presentation
Quantitative NMR data should be organized systematically for clarity and comparative analysis. Below are template tables for presenting chemical shift assignments and NOE-derived distance restraints.
Table 1: ¹H and ¹³C Chemical Shift Assignments for a Hypothetical Peptide Containing this compound (Xaa) in H₂O/D₂O (9:1) at 298 K.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ala1 | N | - | - |
| Hα | 4.35 | 52.5 | |
| Hβ | 1.48 | 19.2 | |
| C' | - | 175.1 | |
| Xaa2 | NH | 8.52 | - |
| Hα | 5.78 | 60.3 | |
| Hβ (aromatic) | 7.55 (d) | 132.1 | |
| Hγ (aromatic) | 7.65 (d) | 129.8 | |
| C' | - | 173.4 | |
| Cα | - | 60.3 | |
| Cβ (aromatic) | - | 121.5 | |
| Cγ (aromatic) | - | 132.1 | |
| Cδ (aromatic) | - | 129.8 | |
| Cε (aromatic) | - | 138.5 | |
| Gly3 | NH | 8.21 | - |
| Hα | 3.98 | 45.2 | |
| C' | - | 174.6 |
Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts will vary depending on the peptide sequence and experimental conditions.
Table 2: Key NOE Contacts Involving the this compound (Xaa) Residue.
| NOE Contact | Proton 1 | Proton 2 | Distance (Å) |
| Intra-residue | Xaa2 Hα | Xaa2 Hβ | < 3.0 |
| Sequential | Xaa2 Hα | Gly3 NH | < 2.8 |
| Medium-range | Ala1 Hα | Xaa2 Hβ | < 4.5 |
| Long-range | Ala1 Hβ | Xaa2 Hγ | < 5.0 |
Note: Distances are typically categorized as strong (< 2.8 Å), medium (2.8-3.5 Å), and weak (3.5-5.0 Å) based on NOE cross-peak intensities.
Experimental Protocols
Peptide Synthesis and Purification
The synthesis of peptides containing this compound is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1]
Protocol for Manual Fmoc-SPPS:
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour in a fritted syringe reaction vessel.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HCTU (3 equivalents) and a base like N-methylmorpholine (6 equivalents) in DMF.[9]
-
For the incorporation of Fmoc-2-amino-2-(4-bromophenyl)acetic acid, to minimize racemization, it is recommended to use a coupling reagent like COMU or DEPBT in the presence of a non-nucleophilic base such as 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIEA).[3]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[1]
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1]
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Peptide Concentration: Dissolve the lyophilized, purified peptide in the desired NMR buffer to a final concentration of 0.5-2 mM.[1][10] For structural studies, higher concentrations are generally preferred.[4]
-
NMR Buffer: A common buffer system is 90% H₂O / 10% D₂O with a phosphate buffer at a specific pH (typically between 4 and 7 to slow down amide proton exchange).[1][4][10] The salt concentration should be kept below 300 mM to avoid signal broadening.[10]
-
Internal Standard: For chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.
-
NMR Tube: Transfer the final sample solution to a high-quality NMR tube (e.g., Shigemi or equivalent).
NMR Data Acquisition
Data is typically acquired on a high-field NMR spectrometer (600 MHz or higher).
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample purity, concentration, and overall spectral quality.
-
2D TOCSY: Acquire a 2D ¹H-¹H TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within each amino acid's spin system.[4]
-
2D COSY: Acquire a 2D ¹H-¹H DQF-COSY spectrum to identify scalar-coupled protons.
-
2D NOESY/ROESY: Acquire a 2D ¹H-¹H NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations. For peptides with intermediate molecular weights where the NOE may be close to zero, a ROESY experiment is recommended.[5]
-
2D ¹H-¹³C HSQC: Acquire a natural abundance 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
-
2D ¹H-¹⁵N HSQC: If the peptide is ¹⁵N-labeled, acquire a 2D ¹H-¹⁵N HSQC spectrum to observe the backbone amide correlations. For natural abundance samples, this experiment is also possible but requires significantly longer acquisition times.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and NMR characterization of a peptide containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Application Note: Enantioselective Analysis of 2-amino-2-(4-bromophenyl)acetic Acid by Chiral High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-2-(4-bromophenyl)acetic acid is a chiral carboxylic acid and an important building block in the synthesis of various pharmaceutical compounds. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties, it is crucial to separate and quantify them.[1][2] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the enantioseparation of chiral compounds.[3][4][5] This application note describes a robust HPLC method for the enantiomeric separation of this compound.
The principle of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[1] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[1] Polysaccharide-based and Pirkle-type CSPs are among the most versatile and successful for a broad range of racemic compounds.[1][3]
Experimental Protocol
This protocol provides a detailed methodology for the HPLC analysis of this compound enantiomers.
1. Instrumentation and Materials
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Chiral HPLC column: A Pirkle-type column such as (R,R)-Whelk-O1 is often effective for this class of compounds.
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
-
HPLC grade solvents: n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine.
-
Reference standards of racemic this compound and the individual enantiomers (if available).
2. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine in a ratio of 95:5:0.1:0.025 (v/v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
-
The addition of a small amount of an acidic modifier like TFA and a basic modifier like isopropyl amine can significantly improve peak shape and resolution for amino acids.
3. Preparation of Standard and Sample Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of racemic this compound in the mobile phase to obtain a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
4. Chromatographic Conditions
-
Column: (R,R) Whelk-O1 (or equivalent Pirkle-type CSP)
-
Mobile Phase: n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm[6]
-
Injection Volume: 10 µL[6]
-
Run Time: Approximately 35 minutes
5. System Suitability
-
Before sample analysis, perform a system suitability test by injecting the racemic standard solution.
-
The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 2.0.
6. Data Analysis
-
Identify the peaks of the two enantiomers based on their retention times.
-
Calculate the enantiomeric purity (or enantiomeric excess) of the sample by determining the area percentage of each enantiomer peak relative to the total area of both peaks.
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral separation of a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, on an (R,R) Whelk-O1 column. This data is provided as an illustrative example of the expected performance of the method.
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (min) | ~18.0 | ~22.5 |
| Resolution (Rs) | >2.5 | >2.5 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 1.0 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound enantiomers.
References
Application Notes and Protocols for Crystallization of 2-amino-2-(4-bromophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of 2-amino-2-(4-bromophenyl)acetic acid and its derivatives. The following sections offer guidance on general recrystallization techniques for purification and methods for chiral resolution, a critical step for this chiral molecule.
Overview
This compound is a non-proteinogenic amino acid and a valuable building block in pharmaceutical synthesis. Its utility is often dependent on its purity and, for many applications, on the successful isolation of a single enantiomer. Crystallization is a fundamental technique for achieving both high purity and for separating enantiomers through diastereomeric salt formation.
General Recrystallization for Purification
Recrystallization is a primary method for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. An ideal solvent for recrystallization should dissolve the target compound sparingly or not at all at room temperature but readily at an elevated temperature.
Solvent Selection
The choice of solvent is critical for successful recrystallization. For this compound, which possesses both polar (amino and carboxylic acid groups) and non-polar (brominated benzene ring) characteristics, a range of solvents should be considered. Based on the properties of structurally similar compounds, suitable solvents for screening include:
-
Alcohols: Methanol, Ethanol
-
Aromatic Hydrocarbons: Toluene[1]
-
Mixed Solvent Systems: Ethanol/water, Methanol/water
Table 1: Qualitative Solubility of this compound Derivatives in Common Solvents (Inferred)
| Solvent System | Solubility at Room Temperature | Solubility at Elevated Temperature | Potential for Crystallization |
| Methanol | Low to Moderate | High | Good |
| Ethanol | Low | High | Good |
| Water | Very Low | Low | Poor (as a single solvent) |
| Toluene | Very Low | Moderate to High | Good |
| Ethanol/Water | Low | High | Excellent (adjustable polarity) |
| Methanol/Water | Low | High | Excellent (adjustable polarity) |
| Ethyl Acetate | Low | Moderate | Fair |
| Acetone | Low to Moderate | High | Fair |
Note: This data is inferred from structurally similar compounds. Experimental verification is crucial.
Experimental Protocol: Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent or solvent mixture. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the impurities. This step should be performed rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Troubleshooting Recrystallization
-
Oiling Out: If the compound separates as an oil, it may be due to a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent or allowing the solution to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a pure crystal of the compound can also initiate crystallization.
Chiral Resolution by Diastereomeric Salt Crystallization
Since this compound is a chiral compound, separating the racemic mixture into its constituent enantiomers is often necessary. Diastereomeric salt crystallization is a classical and effective method for this purpose.[2][3] This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[2]
Selection of a Chiral Resolving Agent
For the resolution of a racemic amino acid, a chiral base or a chiral acid can be used as the resolving agent. The choice of the resolving agent is crucial and often requires empirical screening.
Commonly used resolving agents for amino acids include:
-
Chiral Acids: (+)-Tartaric acid, (-)-Mandelic acid, (+)-10-Camphorsulfonic acid[2]
-
Chiral Bases: (-)-Brucine, (+)-Cinchonine, (R)-(+)-α-Phenylethylamine
Experimental Protocol: Diastereomeric Salt Crystallization
This protocol describes a general procedure for the chiral resolution of racemic this compound using a chiral resolving agent.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)-Tartaric acid)
-
Appropriate solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Acid (e.g., HCl) and Base (e.g., NaOH) solutions for pH adjustment
Procedure:
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent with heating. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same hot solvent. Combine the two solutions.
-
Crystallization of Diastereomeric Salt: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts should preferentially crystallize due to its lower solubility. The process can be aided by cooling in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the pH of the solution with an acid or a base to break the salt and precipitate the free, enantiomerically enriched amino acid.[4]
-
Final Isolation: Collect the precipitated enantiomer by filtration, wash with cold water, and dry under vacuum.
-
Analysis: Determine the yield and measure the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral HPLC.
Workflow for Chiral Resolution
Caption: A workflow diagram illustrating the key stages of chiral resolution by diastereomeric salt crystallization.
Quantitative Data
Quantitative solubility data is essential for optimizing crystallization processes. The following table provides a template for recording experimentally determined solubility data. A protocol for determining solubility is provided below.
Table 2: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 25 | Data to be determined |
| Methanol | 50 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Ethanol | 50 | Data to be determined |
| Toluene | 25 | Data to be determined |
| Toluene | 75 | Data to be determined |
| Ethanol/Water (9:1) | 25 | Data to be determined |
| Ethanol/Water (9:1) | 75 | Data to be determined |
Protocol for Determining Solubility
This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.[5]
Materials:
-
This compound
-
Selected solvents
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a shaking incubator at a constant temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.[5]
-
Calculation: Calculate the solubility in g/100 mL based on the measured concentration and the dilution factor.
Logical Relationships in Crystallization
The success of a crystallization process depends on the interplay of several factors. The following diagram illustrates the key relationships.
Caption: A diagram showing the interdependencies of key parameters that govern the success of a crystallization experiment.
References
Application Notes and Protocols for the Incorporation of 2-Amino-2-(4-bromophenyl)acetic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, modulate conformation, and improve biological activity. 2-Amino-2-(4-bromophenyl)acetic acid, a derivative of phenylglycine, is a valuable building block for introducing unique structural and functional motifs. However, its sterically hindered nature and the increased acidity of its α-proton present significant challenges in Solid-Phase Peptide Synthesis (SPPS), primarily concerning inefficient coupling and a high risk of racemization.
This document provides detailed protocols and guidance on the selection of appropriate coupling reagents to efficiently incorporate this compound into peptide chains while preserving its stereochemical integrity. The methodologies outlined are based on established strategies for sterically demanding and racemization-prone amino acids.
Challenges in Coupling this compound
The primary obstacles encountered during the SPPS of peptides containing this compound are:
-
Steric Hindrance: The bulky bromophenyl group impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier, leading to incomplete coupling and deletion sequences.
-
Racemization: The α-proton of phenylglycine derivatives is more acidic than that of aliphatic amino acids due to the electron-withdrawing effect of the adjacent phenyl ring. This increased acidity makes the proton susceptible to abstraction by the bases typically used in the coupling step, which can lead to epimerization and the formation of diastereomeric impurities.
Selecting the Optimal Coupling Reagent
To address these challenges, the choice of coupling reagent and base is critical. Standard carbodiimide reagents like DCC and DIC are often inadequate for such demanding couplings. More potent in-situ activating reagents are required.
Key Recommendations:
-
Uronium/Aminium and Phosphonium Salts: Reagents such as HATU , HBTU , HCTU , and COMU are significantly more effective as they form highly reactive activated esters that can overcome steric hindrance.
-
Additives to Suppress Racemization: The inclusion of additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure can enhance coupling efficiency and suppress racemization, particularly when used with carbodiimides.
-
Choice of Base: The base used during coupling plays a crucial role in racemization. While N,N-Diisopropylethylamine (DIPEA) is commonly used, less hindered or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred for racemization-prone amino acids. Recent studies on the analogous (r)-2-Amino-2-(4-chlorophenyl)acetic acid have shown that sterically hindered bases like 2,4,6-trimethylpyridine (TMP) and 2,6-dimethylpyridine (DMP) can be highly effective in minimizing racemization when used with reagents like COMU and DEPBT.[1]
Data Presentation: Minimizing Racemization
| Coupling Reagent | Base | Percentage of Correct Diastereomer (%) | Racemization Level | Reference |
| COMU | TMP | >99 | Very Low | [1] |
| COMU | DMP | >99 | Very Low | [1] |
| DEPBT | TMP | >99 | Very Low | [1] |
| DEPBT | DMP | >99 | Very Low | [1] |
| HATU | DIPEA | 95 | Low | [1] |
| HBTU | DIPEA | 93 | Moderate | [1] |
| DIC/HOBt | - | 90 | Moderate | [1] |
Data adapted from studies on phenylglycine-containing model peptides and is expected to be highly representative for this compound.
Experimental Protocols
The following are detailed protocols for the efficient incorporation of Fmoc-2-amino-2-(4-bromophenyl)acetic acid in SPPS.
Protocol 1: High-Efficiency, Low-Racemization Coupling using COMU and a Hindered Base
This protocol is recommended for achieving the highest stereochemical purity.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
Fmoc-2-amino-2-(4-bromophenyl)acetic acid
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by a final wash with DMF (3 x 1 min).
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-2-amino-2-(4-bromophenyl)acetic acid (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Add TMP or DMP (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A yellow/colorless result indicates a complete reaction. A blue color indicates an incomplete reaction, in which case a second coupling is recommended.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
Protocol 2: Double Coupling with HATU for Difficult Sequences
This protocol is a robust alternative, particularly when aggregation is a concern.
Materials:
-
Fmoc-protected resin
-
Fmoc-2-amino-2-(4-bromophenyl)acetic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, peptide synthesis grade
-
20% Piperidine in DMF
-
DCM
Procedure:
-
Resin Preparation: Perform resin swelling and Fmoc deprotection as described in Protocol 1.
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-2-amino-2-(4-bromophenyl)acetic acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-2-amino-2-(4-bromophenyl)acetic acid as described for the first coupling.
-
Add this solution to the resin and allow the reaction to proceed for another 45-60 minutes.
-
-
Monitoring and Washing: Perform a Kaiser test to confirm reaction completion. Wash the resin thoroughly with DMF (5 x 1 min).
Visualizations
Experimental Workflow for SPPS Coupling
The following diagram illustrates the general workflow for the solid-phase peptide synthesis coupling step, emphasizing the critical stages for incorporating this compound.
Caption: SPPS workflow for coupling this compound.
Logical Relationship of Factors Affecting Coupling Success
This diagram illustrates the key factors influencing the successful incorporation of sterically hindered and racemization-prone amino acids.
Caption: Key factors for successful coupling of hindered amino acids.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of 2-Amino-2-(4-bromophenyl)acetic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of racemization during the coupling of 2-amino-2-(4-bromophenyl)acetic acid, a residue known for its high susceptibility to epimerization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to racemization?
A1: As a derivative of phenylglycine, this compound is particularly susceptible to racemization because the hydrogen atom on its chiral center (the alpha-carbon) is benzylic.[1] This position, adjacent to the bromophenyl ring, makes the proton more acidic and thus more easily abstracted by a base during the reaction, leading to a loss of stereochemical integrity.[1]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during peptide coupling primarily occurs through two pathways:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and is readily removed by a base, resulting in an achiral system. Subsequent reaction with an amine can produce both the desired L-peptide and the undesired D-diastereomer.[2][3][4]
-
Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This intermediate can then be protonated from either face, leading to a racemic mixture. This is a significant risk under strongly basic conditions.[3][4]
Figure 1: Primary mechanisms of racemization during peptide coupling.
Q3: Which factors have the greatest impact on racemization?
A3: Several factors influence the degree of racemization, with the most critical being the choice of coupling reagent, the base, and the use of additives.[2] Other important considerations include reaction temperature and solvent polarity.[1][3] Lowering the reaction temperature can reduce the rate of racemization.[1][5]
Q4: What are the best strategies to minimize racemization for this specific amino acid?
A4: For highly sensitive residues like this compound, standard coupling conditions are often insufficient. The most effective strategies involve moving away from combinations like HBTU with strong, non-hindered bases (e.g., DIPEA).[1] The recommended approach is to use specific coupling reagents known to suppress racemization in combination with sterically hindered and weaker bases.[1][2] The use of additives like Oxyma or HOAt is also crucial, especially with carbodiimide reagents.[2][6]
Troubleshooting Guide
Problem: High levels of diastereomeric impurities are detected after coupling this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent/Base | Avoid standard uronium reagents (HBTU, HATU) with strong bases like DIPEA. Switch to: • COMU with a sterically hindered, weak base like 2,4,6-trimethylpyridine (TMP) .[1] • DEPBT , which is known for its ability to suppress epimerization of arylglycines.[1][7] |
| Lack of Racemization-Suppressing Additives | Carbodiimide reagents (DCC, DIC) should never be used alone for this amino acid as they can cause significant racemization.[5] Always use carbodiimides in conjunction with an additive like Oxyma , HOBt, or HOAt to form an active ester intermediate that is less prone to racemization.[2][5][6][8] |
| Sub-optimal Reaction Conditions | High temperatures and extended reaction times increase the risk of racemization.[1] Optimize conditions by: • Performing the coupling reaction at a lower temperature (e.g., 0°C to room temperature).[1][5] • Monitoring the reaction closely (e.g., with a Kaiser test) to avoid unnecessarily long exposure to basic conditions. |
Comparison of Coupling Strategies
The following table provides a qualitative comparison of different coupling strategies for minimizing racemization of sensitive amino acids.
| Strategy (Reagent + Additive + Base) | Relative Racemization Risk | Key Considerations |
| COMU + TMP | Very Low | Highly effective for phenylglycine derivatives, yielding over 98% of the desired diastereomer in some studies.[1] TMP is a weak, sterically hindered base. |
| DEPBT + Tertiary Amine | Very Low | Specifically recommended for coupling easily epimerized amino acids.[7][9] |
| DIC + Oxyma/HOAt + Base | Low | A modern and effective combination. Oxyma is a safer and highly efficient alternative to HOBt/HOAt.[2][10] The choice of base is still critical. |
| HBTU/HATU + DIPEA | High | This common combination is not recommended for this amino acid due to the high basicity and low steric hindrance of DIPEA.[1] |
| DCC/DIC (alone) | Very High | Should be avoided. Leads to significant racemization without additives.[5][6] |
Recommended Experimental Protocols
The following protocols are adapted from established methods for coupling structurally similar, racemization-prone amino acids and are recommended for this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis with 2-amino-2-(4-bromophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating 2-amino-2-(4-bromophenyl)acetic acid into their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in peptide synthesis?
The primary side reaction of concern when incorporating this compound, a phenylglycine derivative, is racemization (epimerization) at the α-carbon.[1][2] This is due to the increased acidity of the α-proton, which can be abstracted under the basic conditions of the coupling step.[1] Other potential, though less commonly reported, side reactions under standard solid-phase peptide synthesis (SPPS) conditions include those generally observed in peptide synthesis, such as diketopiperazine formation and aspartimide formation if relevant residues are present in the sequence.[3]
Q2: Is the bromo-phenyl group stable throughout the peptide synthesis process?
The carbon-bromine bond on the phenyl ring is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. This includes repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA).[4][5] However, care should be taken to avoid harsh conditions or reagents known to facilitate dehalogenation, such as certain palladium catalysts, if they are not intended for that purpose.
Q3: Can I use standard coupling reagents for incorporating this compound?
Yes, standard coupling reagents can be used, but the choice of reagent and base is critical to minimize racemization.[1] Highly efficient aminium/uronium salts like HBTU, HCTU, and HATU, or phosphonium salts like PyBOP and PyAOP are often employed.[6] However, the combination with a sterically hindered, weak base is crucial for suppressing epimerization.[1]
Troubleshooting Guides
Issue 1: Racemization/Epimerization of the this compound residue
Symptom: Appearance of a diastereomeric impurity in the final peptide, often co-eluting or closely eluting with the desired product in RP-HPLC analysis.
Root Cause: The α-proton of phenylglycine derivatives is susceptible to base-catalyzed abstraction during the amino acid activation and coupling steps, leading to a loss of stereochemical integrity.[1][7]
Solutions:
-
Optimize Coupling Reagents and Bases: The choice of coupling reagent and base has the most significant impact on the level of racemization.[1] Studies on the closely related phenylglycine have shown that certain combinations are highly effective at preserving stereochemistry.[1]
-
Recommended Combinations:
-
COMU with a sterically hindered, weak base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) .
-
DEPBT with a sterically hindered, weak base like TMP or DMP .[8]
-
-
Combinations to Avoid:
-
Standard coupling reagents like HBTU or HATU when used with strong, non-sterically hindered bases such as diisopropylethylamine (DIPEA) .[1]
-
-
-
Control Reaction Temperature: Perform the coupling reaction at room temperature or below, as higher temperatures can increase the rate of racemization.
-
Minimize Exposure to Strong Bases: Keep the duration of the coupling step to the minimum required for complete reaction. Prolonged exposure to basic conditions can increase the risk of epimerization.[1]
Quantitative Data on Racemization of Phenylglycine with Different Coupling Systems
The following table summarizes the percentage of the correct diastereomer obtained during the synthesis of a model peptide containing phenylglycine, which serves as a good proxy for this compound.
| Coupling Reagent | Base | Percentage of Correct Diastereomer (%) |
| COMU | TMP | >98 |
| COMU | DMP | >98 |
| DEPBT | TMP | >98 |
| DEPBT | DMP | >98 |
| HATU | DIPEA | ~70-80 |
| HBTU | DIPEA | ~70-80 |
| PyBOP | DIPEA | ~75-85 |
Data adapted from studies on phenylglycine-containing model peptides.[1]
Issue 2: Potential Dehalogenation of the 4-bromophenyl group
Symptom: Observation of a mass corresponding to the peptide with a phenylalanine residue instead of a 4-bromophenylalanine residue in the mass spectrum of the crude or purified product.
Root Cause: While generally stable, the carbon-bromine bond can be susceptible to cleavage under certain reductive conditions. This is not a common side reaction during standard Fmoc-SPPS but could be a concern with specific reagents or conditions.
Solutions:
-
Avoid Unnecessary Exposure to Reductive Reagents: Be cautious if using reagents that can have reducing properties, especially in the presence of catalysts.
-
Careful Selection of orthogonal protection schemes: If using protecting groups that are removed by catalytic hydrogenation (e.g., Z/Bzl), be aware that the conditions might affect the bromo-phenyl group.
-
Final Cleavage Conditions: Standard TFA cleavage cocktails (e.g., TFA/TIS/H2O) are generally safe for the C-Br bond.[5]
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Fmoc-2-amino-2-(4-bromophenyl)acetic acid
This protocol is for the manual solid-phase synthesis coupling step to minimize racemization.
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide and subsequent washing steps (typically with DMF), ensure the resin is well-swollen in DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-2-amino-2-(4-bromophenyl)acetic acid and 2.9 equivalents of COMU in DMF.
-
Base Addition: Add 6 equivalents of 2,4,6-trimethylpyridine (TMP) to the activation solution.
-
Coupling Reaction: Immediately add the activation solution to the resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. Once complete, drain the reaction solution and thoroughly wash the resin with DMF.
Visualizations
Caption: Mechanism of racemization and the role of a weak base in its prevention.
Caption: Workflow for the incorporation of this compound in SPPS.
References
Technical Support Center: Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-amino-2-(4-bromophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound, a non-proteinogenic α-amino acid, are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods utilize 4-bromobenzaldehyde as a common starting material.
-
Strecker Synthesis: This is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.[1]
-
Bucherer-Bergs Reaction: This reaction produces a hydantoin intermediate from an aldehyde or ketone, which is then hydrolyzed to the corresponding amino acid.[2][3][4][5]
Q2: What is the key intermediate in the Strecker synthesis of this compound?
A2: The key intermediate in the Strecker synthesis is 2-amino-2-(4-bromophenyl)acetonitrile. This compound is formed by the reaction of 4-bromobenzaldehyde, an amine source (like ammonia or ammonium chloride), and a cyanide source (like potassium or sodium cyanide).[1]
Q3: What are the advantages of the Strecker synthesis?
A3: The Strecker synthesis is a versatile and widely used method for α-amino acid synthesis. Its advantages include the use of readily available starting materials and a relatively straightforward procedure.
Q4: What are the main steps in the Bucherer-Bergs reaction for this synthesis?
A4: The Bucherer-Bergs reaction involves the reaction of 4-bromobenzaldehyde with potassium cyanide and ammonium carbonate to form a 5-(4-bromophenyl)hydantoin intermediate. This hydantoin is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.
Troubleshooting Guide
Low Yield in Strecker Synthesis
Problem: The overall yield of this compound is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the intermediate 2-amino-2-(4-bromophenyl)acetonitrile. | Optimize the reaction conditions for the aminonitrile formation. Ensure the reaction is stirred for a sufficient duration (e.g., 4 hours at ambient temperature) to go to completion.[1] |
| Inefficient hydrolysis of the aminonitrile. | The hydrolysis of the nitrile to the carboxylic acid is a critical step. Ensure complete hydrolysis by using appropriate conditions, such as refluxing with a strong acid (e.g., 6 M HCl) for an adequate time. |
| Side reactions during aminonitrile formation. | Minimize side reactions by controlling the reaction temperature and the rate of addition of reagents. |
| Loss of product during workup and purification. | Optimize the extraction and crystallization procedures to minimize product loss. Ensure the pH is carefully adjusted to the isoelectric point of the amino acid to maximize precipitation. |
Impure Product
Problem: The final product is contaminated with impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of unreacted 4-bromobenzaldehyde. | Ensure the initial reaction goes to completion. Purify the intermediate aminonitrile before hydrolysis. |
| Formation of byproducts during the reaction. | Identify the byproducts using analytical techniques (e.g., NMR, MS) and adjust the reaction conditions to minimize their formation. Common byproducts can arise from side reactions of the aldehyde or the aminonitrile. |
| Incomplete hydrolysis of the aminonitrile. | The presence of the intermediate aminonitrile in the final product can be a source of impurity. Extend the hydrolysis time or use harsher conditions if necessary. |
| Ineffective purification. | Recrystallize the final product from a suitable solvent system to remove impurities. |
Experimental Protocols
Strecker Synthesis of this compound
This protocol is based on a standard Strecker synthesis approach.
Step 1: Synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile [1]
-
In a well-ventilated fume hood, combine 4-bromobenzaldehyde (1 equivalent) with a suitable solvent (e.g., ethanol).
-
Add a solution of ammonium chloride (1.2 equivalents) in water.
-
Cool the mixture in an ice bath and add a solution of potassium cyanide (1.2 equivalents) in water dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-2-(4-bromophenyl)acetonitrile.
Step 2: Hydrolysis to this compound
-
To the crude 2-amino-2-(4-bromophenyl)acetonitrile, add 6 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water and then ethanol, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Reaction Time (Aminonitrile) | 2 hours | 4 hours | 6 hours |
| Yield of Aminonitrile (%) | 75 | 85 | 83 |
| Hydrolysis Time (Reflux) | 4 hours | 6 hours | 8 hours |
| Overall Yield (%) | 65 | 78 | 75 |
Note: This table is illustrative and actual yields may vary depending on the specific experimental setup and scale.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis - Google Patents [patents.google.com]
- 4. 4-Bromobenzaldehyde | Benzene Compounds | Ambeed.com [ambeed.com]
- 5. BJOC - Search Results [beilstein-journals.org]
Technical Support Center: Optimization of Coupling for Fmoc-2-amino-2-(4-bromophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal incorporation of Fmoc-2-amino-2-(4-bromophenyl)acetic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-2-amino-2-(4-bromophenyl)acetic acid considered a "difficult" amino acid to couple?
A1: Fmoc-2-amino-2-(4-bromophenyl)acetic acid, a derivative of phenylglycine, presents challenges due to a combination of factors. The bulky 4-bromophenyl group contributes to steric hindrance, which can slow down the coupling reaction.[1] Additionally, the alpha-proton is more acidic due to its proximity to the phenyl ring, increasing the risk of racemization, especially under basic conditions.[2][3] The hydrophobic nature of the molecule can also lead to poor solubility and promote peptide aggregation on the resin.[4]
Q2: What are the initial signs of an incomplete or failed coupling reaction with this amino acid?
A2: The most common indicator of an incomplete coupling is a positive Kaiser test (ninhydrin test), where the resin beads turn dark blue or purple, signifying the presence of unreacted primary amines on the peptide chain.[1][4] Subsequent analysis of a cleaved peptide sample by HPLC and Mass Spectrometry (MS) can reveal deletion sequences, which are peptides missing the intended 4-bromophenylalanine residue.[5]
Q3: What is the recommended standard coupling time for Fmoc-2-amino-2-(4-bromophenyl)acetic acid?
A3: A standard coupling time of 1 to 2 hours at room temperature is a common starting point for this amino acid.[1][6] However, due to its sterically hindered nature, this initial time may not be sufficient to drive the reaction to completion. It is crucial to monitor the reaction's progress using a method like the Kaiser test.[7]
Q4: How can I improve the solubility of Fmoc-2-amino-2-(4-bromophenyl)acetic acid during coupling?
A4: To improve solubility, consider using N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with N,N-Dimethylformamide (DMF), as NMP has a higher solvating power for hydrophobic molecules.[4] Gentle warming or sonication can also aid in dissolution, but prolonged exposure to high temperatures should be avoided to prevent side reactions.[4] Pre-activating the amino acid with the coupling reagent in a minimal amount of solvent before adding it to the resin can also enhance solubility.[4]
Q5: What is "double coupling" and when should I perform it?
A5: Double coupling is the process of repeating the coupling step with fresh reagents immediately after an initial coupling reaction that has been identified as incomplete (e.g., via a positive Kaiser test).[1][5][8] This is a straightforward first step in troubleshooting an inefficient coupling before moving on to more significant modifications of the protocol.
Q6: Can racemization be a problem with this amino acid, and how can it be minimized?
A6: Yes, as a phenylglycine derivative, Fmoc-2-amino-2-(4-bromophenyl)acetic acid is prone to racemization at the alpha-carbon during the activation and coupling steps.[2][3] To minimize this, avoid prolonged pre-activation times and consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially with uronium-based coupling reagents.[9][10] Phosphonium-based reagents like PyBOP or the use of carbodiimides with additives like Oxyma Pure are also associated with lower levels of racemization.[9][10] Conducting the reaction at room temperature or below can also help.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling (Incomplete Coupling) | Steric hindrance, Peptide aggregation on the resin, Insufficient activation, Poor resin swelling. | 1. Double Couple: Repeat the coupling step with fresh reagents.[1][5]2. Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight.[8]3. Change Coupling Reagent: Switch to a more potent activator like HATU, HCTU, or COMU.[1][8]4. Increase Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to improve kinetics, but be mindful of potential racemization.[1]5. Disrupt Aggregation: Add chaotropic salts like LiCl to the coupling mixture or use a "Magic Mixture" solvent system.[1][4] |
| Poor Solubility of Fmoc-Amino Acid | The hydrophobic nature of the 4-bromophenyl group. | 1. Solvent Selection: Use NMP instead of or mixed with DMF.[4]2. Sonication/Gentle Warming: Aid dissolution with an ultrasonic bath or by gently warming the solvent.[4]3. Pre-activation: Activate the amino acid in a concentrated solution before diluting and adding to the resin.[4] |
| Presence of Deletion Sequence in Final Peptide | Significant incomplete coupling at the 4-bromophenylalanine addition step. | Follow all recommendations for resolving a positive Kaiser test. Consider using microwave-assisted SPPS to reduce aggregation and shorten reaction times.[1] |
| Epimerization or Racemization Detected | The base-catalyzed abstraction of the acidic alpha-proton during activation and coupling. | 1. Optimize Coupling Reagent/Base Combination: Use COMU or DEPBT with a sterically hindered, weaker base like 2,4,6-trimethylpyridine (TMP).[2][3]2. Avoid Strong Bases: Substitute DIPEA with a weaker base like collidine or NMM.[10]3. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation.[1]4. Control Temperature: Perform the coupling at room temperature or lower.[2] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
-
Resin Preparation: Ensure the resin is well-swollen in DMF or NMP for at least 30-60 minutes.[1] Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.[6] Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-amino-2-(4-bromophenyl)acetic acid (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[1][6]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for free primary amines.[1]
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times).[1] If the Kaiser test is positive, proceed to a second coupling (double coupling) by repeating steps 2 and 3.
Protocol 2: Optimized Coupling for Difficult Sequences (with COMU)
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-2-amino-2-(4-bromophenyl)acetic acid (3 eq.) and COMU (3 eq.) in DMF.[2][3]
-
Coupling Reaction: Add a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) (6 eq.) to the activation mixture and immediately add the solution to the resin.[3]
-
Coupling Time: Agitate the reaction mixture for 2-4 hours at room temperature.[3]
-
Monitoring and Washing: Perform a Kaiser test. If negative, wash the resin thoroughly with DMF. If positive, consider extending the coupling time or performing a second coupling.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Generalized pathway for Fmoc-SPPS coupling and racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing 2-Amino-2-(4-bromophenyl)acetic Acid
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides incorporating the unnatural amino acid 2-amino-2-(4-bromophenyl)acetic acid.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
The main challenges arise from the physicochemical properties of the 4-bromophenyl group. This bulky, hydrophobic moiety significantly increases the overall hydrophobicity of the peptide.[1] Key challenges include:
-
Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Aggregation: Increased hydrophobicity enhances the tendency of peptides to aggregate, leading to purification difficulties and potentially low yields.
-
Strong Retention in RP-HPLC: The peptide can bind very strongly to C18 columns, resulting in broad peaks, poor resolution, and the need for high concentrations of organic solvent for elution.[1]
-
Co-elution of Impurities: Hydrophobic impurities generated during synthesis may have similar retention times to the target peptide, complicating separation.
Q2: How does the bromine atom affect the characterization of the peptide?
The bromine atom provides a unique isotopic signature that is invaluable for mass spectrometry (MS) analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M/M+2 isotopic pattern for any peptide or fragment containing the brominated residue, with two peaks of roughly equal intensity separated by approximately 2 Da. This signature is a powerful tool for confirming the presence of the this compound in the purified peptide.
Q3: Which HPLC column is recommended for purifying these types of peptides?
While a C18 column is a common starting point, for highly hydrophobic peptides containing a 4-bromophenyl group, a less retentive stationary phase is often more suitable.[1] Consider using:
-
C8 or C4 columns: These have shorter alkyl chains and thus weaker hydrophobic interactions.
-
Phenyl-Hexyl columns: These can offer alternative selectivity through π-π interactions with the bromophenyl ring.[1]
II. Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purification of peptides containing this compound.
Issue 1: Poor Peptide Solubility
Symptoms:
-
Difficulty dissolving the crude peptide pellet.
-
Precipitation of the peptide upon injection into the HPLC system.
-
Low recovery of the peptide from the column.[1]
| Step | Action | Rationale |
| 1 | Initial Dissolution in Organic Solvent | Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before diluting with the initial mobile phase.[1] |
| 2 | Use of Chaotropic Agents | Incorporate chaotropic agents like guanidinium hydrochloride (GuHCl) or urea (at concentrations of 1-6 M) in the sample solvent. These agents disrupt non-covalent interactions and can improve the solubility of aggregating peptides.[1] |
| 3 | pH Adjustment | Adjust the pH of the sample solvent. For peptides with a net basic charge, a slightly acidic pH can improve solubility, and for acidic peptides, a slightly basic pH may be beneficial.[1] |
| 4 | Test a Range of Co-solvents | Experiment with different co-solvents such as isopropanol or trifluoroethanol (TFE) in the initial mobile phase to enhance solubility. |
Issue 2: Strong Retention and Poor Peak Shape in RP-HPLC
Symptoms:
-
Very late elution of the peptide, even at high organic solvent concentrations.
-
Broad, tailing, or split peaks, leading to poor resolution.
-
Low recovery due to irreversible binding to the column.
| Step | Action | Rationale |
| 1 | Optimize the Mobile Phase Gradient | Use a shallower gradient (e.g., 0.5-1% change in organic solvent per minute) to improve the separation of closely eluting species. |
| 2 | Change the Stationary Phase | If using a C18 column, switch to a less retentive phase like C8, C4, or a phenyl-hexyl column to reduce the strong hydrophobic interactions.[1] |
| 3 | Increase Column Temperature | Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.[1] |
| 4 | Modify the Mobile Phase Additive | Use a different ion-pairing agent, such as formic acid (FA) instead of trifluoroacetic acid (TFA), which can sometimes improve peak shape.[1] |
| 5 | Alternative Organic Modifier | Consider using n-propanol or isopropanol in the mobile phase, as they can improve the solubility of hydrophobic peptides and reduce aggregation on the column. |
III. Data Presentation
The following table provides a representative comparison of expected outcomes from different purification strategies for hydrophobic peptides. Please note that actual yields and purities will vary depending on the specific peptide sequence and the efficiency of the synthesis.
| Purification Strategy | Stationary Phase | Organic Modifier | Expected Purity | Expected Yield | Key Considerations |
| Standard RP-HPLC | C18 | Acetonitrile | 70-85% | 10-30% | Prone to strong retention and peak broadening. |
| Modified RP-HPLC | C4 or C8 | Acetonitrile | >90% | 20-50% | Reduced retention, better peak shape for highly hydrophobic peptides. |
| Alternative Solvent RP-HPLC | C18 or C4 | Acetonitrile/n-propanol | >95% | 30-60% | n-propanol can improve solubility and reduce on-column aggregation. |
| Two-Step Purification | RP-HPLC (C4) -> Ion Exchange | Acetonitrile | >98% | 15-40% | Provides orthogonal separation for removing closely related impurities. |
Note: The data in this table is illustrative and compiled from general observations in the purification of hydrophobic and modified peptides.[2][3][4][5]
IV. Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound
This protocol provides a starting point and may require optimization based on the specific characteristics of your peptide.
1. Materials:
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
C8 or Phenyl-Hexyl semi-preparative HPLC column (e.g., 10 x 250 mm, 5 µm)[1]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.[1]
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMF or DMSO.
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL).
-
Ensure the final concentration of the initial organic solvent is low enough to allow for binding to the column.[1]
4. Chromatographic Conditions:
-
Flow Rate: 4 mL/min
-
Column Temperature: 40 °C
-
Detection: 220 nm and 280 nm
-
Gradient: 20-50% B over 30 minutes (This is a starting point; a shallower gradient may be necessary for better resolution).[1]
5. Fraction Collection and Analysis:
-
Collect fractions across the main peak(s).
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
6. Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize to obtain the purified peptide as a powder.[1]
Protocol 2: Cation Exchange Chromatography (CIEX) for Secondary Purification
This protocol is intended as a second purification step to remove impurities that co-eluted during RP-HPLC. This method is suitable for peptides with a net positive charge at the operating pH.
1. Materials:
-
RP-HPLC purified peptide
-
CIEX column (e.g., PolySULFOETHYL A™)
-
HPLC-grade water and acetonitrile
-
Potassium phosphate monobasic, Potassium chloride, Phosphoric acid
2. Mobile Phase Preparation:
-
Mobile Phase A: 5 mM potassium phosphate in 25% ACN, pH 3.0.
-
Mobile Phase B: 5 mM potassium phosphate, 1 M KCl in 25% ACN, pH 3.0.[1]
3. Sample Preparation:
-
Dissolve the peptide from the first purification step in Mobile Phase A.
4. Chromatographic Conditions:
-
Flow Rate: 1 mL/min
-
Detection: 220 nm and 280 nm
-
Gradient: 0-50% B over 40 minutes.[1]
5. Fraction Collection and Desalting:
-
Collect fractions containing the target peptide.
-
Desalt the collected fractions using a C18 solid-phase extraction (SPE) cartridge or a short RP-HPLC run with a volatile buffer system (e.g., ammonium formate).[1]
6. Lyophilization:
-
Lyophilize the desalted peptide to obtain the final high-purity product.[1]
V. Visualizations
Caption: RP-HPLC Purification Workflow for Bromophenyl-Peptides.
Caption: Troubleshooting Decision Tree for Peptide Purification.
References
- 1. nestgrp.com [nestgrp.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. agilent.com [agilent.com]
- 5. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection Strategies for 2-Amino-2-(4-bromophenyl)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the deprotection of 2-amino-2-(4-bromophenyl)acetic acid. The following information is designed to assist in overcoming common challenges encountered during the removal of amine and carboxylic acid protecting groups from this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino and carboxyl functionalities of this compound?
A1: The most frequently employed protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups for the amine function. The carboxyl group is typically protected as a methyl or benzyl ester.
Q2: I am observing incomplete deprotection of the Boc group using trifluoroacetic acid (TFA). What are the likely causes and solutions?
A2: Incomplete Boc deprotection can be due to insufficient acid strength or concentration, short reaction times, or steric hindrance. To address this, you can try increasing the concentration of TFA (e.g., from 20% to 50% in dichloromethane), extending the reaction time, or switching to a stronger acidic system like 4M HCl in dioxane.
Q3: Are there any specific side reactions to be aware of when deprotecting this compound?
A3: Yes, a common side reaction during Boc deprotection with TFA is the trifluoroacetylation of the newly formed free amine. To minimize this, ensure complete removal of residual TFA by co-evaporation with a solvent like toluene after the reaction. During the hydrogenolysis of a Cbz group, there is a potential for dehalogenation of the bromophenyl ring. Using catalytic transfer hydrogenation with a suitable hydrogen donor can sometimes mitigate this.
Q4: How can I purify the final zwitterionic product, this compound, after deprotection?
A4: Due to its zwitterionic nature, purification can be challenging. Ion-exchange chromatography is a highly effective method for purifying amino acids. Alternatively, recrystallization from a suitable solvent system, often involving mixtures of polar solvents like ethanol and water, can be employed to obtain a high-purity product.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your deprotection experiments.
N-Boc Deprotection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | - Insufficient acid concentration or equivalents.- Short reaction time.- Steric hindrance around the Boc group. | - Increase TFA concentration in DCM (e.g., from 20% to 50%).- Switch to 4M HCl in dioxane.[1][2][3][4]- Extend the reaction time and monitor by TLC or LC-MS.- Consider gentle heating (e.g., to 40°C), though this may increase side reactions. |
| Trifluoroacetylation of the Amine | Reaction of the deprotected amine with residual trifluoroacetic acid. | - After rotary evaporation of the reaction mixture, co-evaporate the residue with a non-polar solvent like toluene to azeotropically remove TFA. |
| Degradation of Other Acid-Sensitive Groups | The substrate contains other functional groups labile to strong acids. | - Use milder deprotection conditions such as 4M HCl in dioxane, which can offer better selectivity.[2][4]- Consider non-acidic methods if the substrate is highly sensitive. |
N-Cbz Deprotection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | - Catalyst poisoning.- Insufficient hydrogen pressure or transfer.- Steric hindrance. | - Increase catalyst loading (e.g., 10% Pd/C).- Ensure efficient stirring and a good hydrogen supply (balloon or hydrogenation apparatus).- Switch to catalytic transfer hydrogenation using a hydrogen donor like ammonium formate. |
| Dehalogenation of the Bromophenyl Ring | Reduction of the C-Br bond by the palladium catalyst. | - Carefully monitor the reaction progress and stop it as soon as the starting material is consumed.- Consider using catalytic transfer hydrogenation, which can sometimes be milder and more selective.[5]- The addition of a catalyst poison inhibitor might be explored, but this requires careful optimization. |
| Slow Reaction Rate | The amine product can coordinate to the palladium, reducing its activity. | - The addition of a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate Pd/C-catalyzed debenzylation.[6] |
Ester Deprotection (Hydrolysis)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Saponification | - Insufficient base.- Steric hindrance at the ester carbonyl.- Low reaction temperature. | - Increase the equivalents of the base (e.g., LiOH or NaOH).- Increase the reaction temperature.- Extend the reaction time and monitor by TLC or LC-MS. |
| Racemization at the α-Carbon | The basic conditions can lead to epimerization. | - Use milder conditions, for example, lithium hydroxide at controlled temperatures, which is often preferred for amino acid esters to minimize racemization.[7][8] |
| Side Reactions with other Functional Groups | The substrate may contain other base-labile groups. | - If possible, choose a protecting group strategy that allows for deprotection under neutral or acidic conditions. |
Data Presentation
The following tables summarize typical reaction conditions for the deprotection of protected this compound derivatives. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: N-Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >90 | Monitor reaction closely to avoid side reactions. |
| 4M HCl | 1,4-Dioxane | RT | 2 - 16 | >95 | A common and effective alternative to TFA.[1][2][3][4] |
Table 2: N-Cbz Deprotection Conditions
| Method | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Hydrogenolysis | 10% Pd/C | H₂ (balloon or Parr shaker) | Methanol or Ethanol | RT | 2 - 24 | 85-95 | Risk of dehalogenation. |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate | Methanol or Ethanol | RT to 60 | 1 - 6 | 80-90 | Often a milder alternative to direct hydrogenation. |
Table 3: Ester Deprotection Conditions
| Ester Type | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Methyl Ester | 1-2 M LiOH or NaOH | Methanol/Water or THF/Water | RT to 50 | 2 - 12 | >90 | LiOH is often preferred to minimize racemization.[7][8] |
| Benzyl Ester | 10% Pd/C | H₂ (balloon) | Methanol or Ethanol | RT | 2 - 8 | >90 |
Experimental Protocols
Protocol 1: N-Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the N-Boc protected amino acid in anhydrous 1,4-dioxane.
-
Reaction: Add a solution of 4M HCl in 1,4-dioxane (typically 3-5 equivalents) to the solution at room temperature.[1][4]
-
Monitoring: Stir the reaction mixture for 2 to 16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by ion-exchange chromatography.
Protocol 2: N-Cbz Deprotection via Catalytic Transfer Hydrogenation
-
Preparation: Dissolve the N-Cbz protected amino acid in methanol or ethanol.
-
Reaction: To this solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) followed by ammonium formate (3-5 equivalents).
-
Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amino acid by recrystallization or ion-exchange chromatography.
Protocol 3: Saponification of a Methyl Ester
-
Preparation: Dissolve the methyl ester of the amino acid in a mixture of methanol and water or tetrahydrofuran (THF) and water.
-
Reaction: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.1-2.0 equivalents) dropwise to the solution at room temperature.
-
Monitoring: Stir the reaction mixture for 2 to 12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, carefully neutralize the reaction mixture with an aqueous acid (e.g., 1M HCl) to the isoelectric point of the amino acid to induce precipitation.
-
Isolation: Collect the precipitated this compound by filtration.
-
Purification: Wash the solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization.
Protocol 4: Purification by Ion-Exchange Chromatography
-
Resin Selection and Equilibration: Choose an appropriate ion-exchange resin (cation or anion exchange) based on the isoelectric point (pI) of this compound. Equilibrate the column with a starting buffer at a suitable pH.[9][10]
-
Sample Loading: Dissolve the crude amino acid in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound amino acid from the column by applying a pH gradient or an increasing salt concentration gradient.[9]
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC, UV-Vis spectroscopy) to identify those containing the pure product.
-
Isolation: Pool the pure fractions, desalt if necessary, and remove the solvent to obtain the purified this compound.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 9. conductscience.com [conductscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
stability issues of 2-amino-2-(4-bromophenyl)acetic acid in solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-amino-2-(4-bromophenyl)acetic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation, storage, and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the solution upon preparation or storage. | Poor Solubility: The compound may have limited solubility in neutral aqueous solutions. | Adjust the pH of the solution. Based on the behavior of similar amino acids like phenylglycine, solubility may be enhanced in acidic conditions. Try adjusting the pH to a lower value (e.g., 3-5) with a suitable acid. |
| Temperature Effects: Lower temperatures can decrease solubility, leading to precipitation. | If storing at low temperatures, ensure the concentration is below the saturation point at that temperature. Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved. | |
| pH Shift: The pH of the solution may have changed over time due to interaction with the container or atmospheric CO2. | Re-verify the pH of the solution and adjust as necessary. Consider using a buffer system to maintain a stable pH. | |
| Loss of potency or appearance of unknown peaks in HPLC analysis. | Chemical Degradation: The compound may be degrading due to factors like pH, temperature, or light exposure. Phenylglycine derivatives are known to be prone to racemization, especially under basic conditions.[1] | Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method. |
| Oxidation: Exposure to oxygen can lead to oxidative degradation, a common pathway for amino acids. | Prepare solutions using de-gassed solvents. Consider adding antioxidants to the formulation if oxidation is identified as a significant degradation pathway. | |
| Hydrolysis: While the parent amino acid is generally stable against hydrolysis, if it is part of a larger molecule (e.g., a peptide), the amide linkage could be susceptible to hydrolysis, particularly at extreme pH values. | Control the pH of the solution and store at recommended temperatures. | |
| Inconsistent analytical results. | Racemization: As a derivative of phenylglycine, this compound is susceptible to racemization at the chiral center, particularly under basic conditions.[1] This can lead to changes in biological activity and chromatographic behavior. | Maintain solutions at a neutral or slightly acidic pH. Avoid prolonged exposure to basic conditions. Use a chiral HPLC column to separate and quantify the enantiomers if racemization is suspected. |
| Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration. | Consider using silanized glassware or adding surfactants to the formulation to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The primary factors influencing the stability of this compound in solution are pH, temperature, light, and exposure to oxygen. As a phenylglycine derivative, it is particularly susceptible to racemization under basic conditions.[1]
Q2: What is the expected stability of this compound at different pH values?
| pH Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (pH 1-3) | Likely to be relatively stable. The protonated amine group may enhance solubility and stability against certain degradation pathways. | Minimal degradation expected for the parent amino acid. |
| Neutral (pH 6-8) | Generally stable, but there is a potential for microbial growth in non-sterile solutions. | Slow oxidation over extended periods. |
| Basic (pH 9-12) | Potential for instability, specifically racemization at the chiral center.[1] The deprotonated carboxylic acid and neutral amine may be more susceptible to oxidative degradation. | Racemization, Oxidation. |
Q3: What are the common degradation pathways for this compound?
A3: Based on the structure and comparison with similar amino acids, the common degradation pathways are likely to be:
-
Racemization: Inversion of the stereochemistry at the alpha-carbon, particularly in basic solutions.[1]
-
Oxidation: The amino group and the aromatic ring can be susceptible to oxidation.
-
Decarboxylation: Loss of the carboxyl group, which can be promoted by heat or certain metal ions.
Q4: How can I improve the stability of my this compound formulation?
A4: To enhance stability, consider the following:
-
pH Control: Maintain the solution at a slightly acidic to neutral pH using a suitable buffer system.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation reactions.
-
Protection from Light: Store solutions in amber vials or other light-protected containers to prevent photodegradation.
-
Use of Excipients:
-
Antioxidants: To prevent oxidative degradation.
-
Chelating Agents: To complex metal ions that can catalyze degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of this compound.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol if solubility is an issue) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample (unstressed stock solution), using a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Identify and characterize any significant degradation products.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 reversed-phase column is typically suitable for the analysis of amino acids. For chiral separation to monitor racemization, a chiral column (e.g., a protein-based or cyclodextrin-based column) should be used.
-
Mobile Phase: A gradient elution with an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Data Analysis: The percentage of the remaining parent compound and the formation of degradation products are calculated from the peak areas in the chromatograms. Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting impurities.
Visualizations
References
Technical Support Center: Aggregation Problems in Peptides with 2-amino-2-(4-bromophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides incorporating the non-natural amino acid, 2-amino-2-(4-bromophenyl)acetic acid. Given the hydrophobic nature of the bromophenyl group, these peptides are particularly susceptible to aggregation during synthesis, purification, and in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound aggregating?
A1: Peptide aggregation is a common issue, particularly with sequences containing hydrophobic residues. The 4-bromophenyl side chain of your non-natural amino acid is large and nonpolar, which can promote intermolecular hydrophobic interactions. These interactions can lead to the formation of β-sheet structures, which are prone to stacking and forming insoluble aggregates.[1] Other factors that can contribute to aggregation include high peptide concentration, pH at or near the peptide's isoelectric point (pI), and high temperature.
Q2: How can I predict if my peptide sequence is likely to aggregate?
A2: While there are no prediction tools specifically parameterized for this compound, several general principles and tools can provide guidance. Peptides with a high content of hydrophobic amino acids, including your non-natural residue, are at a higher risk of aggregation.[1] Various online prediction algorithms can assess the aggregation propensity of a peptide sequence based on its amino acid composition and physicochemical properties.
Q3: What are the initial signs of peptide aggregation during synthesis and purification?
A3: During solid-phase peptide synthesis (SPPS), you might observe poor resin swelling, incomplete coupling or deprotection reactions, and the formation of a gel-like substance. During purification by reverse-phase high-performance liquid chromatography (RP-HPLC), aggregation can manifest as peak broadening, tailing, or the appearance of multiple peaks that are difficult to resolve. Post-purification, you may notice the formation of a precipitate or cloudiness in your peptide solution.
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized Peptide
Symptoms: The lyophilized peptide powder does not dissolve readily in aqueous buffers. The solution appears cloudy or contains visible particulates.
Possible Causes:
-
The inherent hydrophobicity of the peptide due to the this compound residue.
-
The pH of the solvent is close to the peptide's isoelectric point (pI).
-
Formation of stable secondary structures (e.g., β-sheets) in the solid state.
Troubleshooting Steps:
-
Solvent Selection:
-
Start with a small amount of peptide to test solubility in different solvents.
-
For highly hydrophobic peptides, begin by dissolving in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[2]
-
Slowly add your aqueous buffer to the peptide-organic solvent mixture to the desired final concentration.
-
-
pH Adjustment:
-
Use of Chaotropic Agents:
-
Incorporate chaotropic agents like guanidine hydrochloride (GdnHCl) or urea into your buffer. These agents disrupt non-covalent interactions and can help solubilize aggregated peptides. A common starting concentration is 6 M GdnHCl or 8 M urea.
-
Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms: Incomplete coupling reactions, as indicated by a positive Kaiser test after coupling. Poor swelling of the resin. Difficulty in removing the Fmoc protecting group.
Possible Causes:
-
Inter-chain hydrogen bonding leading to the formation of β-sheet structures on the resin.[5]
-
Hydrophobic collapse of the growing peptide chains.
Troubleshooting Steps:
-
Incorporate Structure-Disrupting Elements:
-
Pseudoprolines: Introduce pseudoproline dipeptides at strategic locations in your sequence to disrupt the formation of secondary structures.[2]
-
Backbone Protection: Use 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids to shield the backbone amide nitrogens and prevent hydrogen bonding.[5]
-
-
Modify Synthesis Conditions:
-
Chaotropic Salts: Add chaotropic salts such as LiCl to the coupling and deprotection solutions to disrupt aggregation.
-
Elevated Temperature: Perform couplings at a higher temperature (e.g., 50-75°C) to increase reaction kinetics and disrupt secondary structures. Microwave-assisted synthesis can be particularly effective.
-
Issue 3: Aggregation Detected in Solution Post-Purification
Symptoms: The peptide solution becomes cloudy over time. Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) analysis indicates the presence of high molecular weight species.
Possible Causes:
-
The peptide concentration is too high.
-
The buffer conditions (pH, ionic strength) are not optimal for solubility.
-
The peptide is prone to self-assembly into oligomers or fibrils.
Troubleshooting Steps:
-
Optimize Formulation:
-
Lower Concentration: Work with the lowest peptide concentration that is feasible for your experiments.
-
Buffer Screening: Screen a range of buffers with varying pH and ionic strength to identify conditions that minimize aggregation.
-
Excipients: Consider the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., Tween 20, Pluronic F-68).
-
-
Characterize the Aggregates:
-
Use the analytical techniques detailed in the "Experimental Protocols" section to understand the nature and kinetics of aggregation. This information can guide further formulation development.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from aggregation studies. Researchers should populate these tables with their own experimental results.
Table 1: Solubility of Peptide X in Various Solvents
| Solvent System | Peptide Concentration (mg/mL) | Visual Observation |
| Water | 1.0 | Insoluble |
| PBS (pH 7.4) | 1.0 | Partially Soluble |
| 10% Acetic Acid | 1.0 | Soluble |
| 50% Acetonitrile/Water | 1.0 | Soluble |
| DMSO | 10.0 | Soluble |
Table 2: Effect of pH on Peptide X Aggregation Measured by DLS
| pH | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |
| 4.0 | 5.2 | 0.15 |
| 5.0 | 8.9 | 0.28 |
| 6.0 | 25.6 | 0.45 |
| 7.0 | 50.1 | 0.62 |
| 8.0 | 15.3 | 0.31 |
Table 3: Aggregation Kinetics of Peptide X Monitored by Thioflavin T Fluorescence
| Time (hours) | ThT Fluorescence Intensity (Arbitrary Units) |
| 0 | 10.2 |
| 1 | 15.8 |
| 2 | 35.4 |
| 4 | 88.1 |
| 8 | 150.7 |
| 12 | 152.3 |
| 24 | 151.9 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines a general procedure for the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), including Fmoc-2-amino-2-(4-bromophenyl)acetic acid-OH, and a coupling agent such as HCTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.
-
Purification and Characterization: Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation
This assay is used to detect the formation of amyloid-like β-sheet structures, which are characteristic of many aggregated peptides.
Workflow for Thioflavin T Assay
Caption: Workflow for monitoring peptide aggregation using the Thioflavin T assay.
Methodology:
-
Prepare a 1 mM Thioflavin T stock solution in water and filter through a 0.22 µm syringe filter.
-
Prepare a working solution of 25 µM ThT in your desired buffer (e.g., PBS, pH 7.4).
-
Prepare your peptide solution at the desired concentration in the same buffer.
-
In a 96-well black, clear-bottom plate, add your peptide solution and the ThT working solution to each well. Include control wells with only buffer and ThT.
-
Seal the plate and place it in a plate reader capable of fluorescence measurements.
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.[6]
-
Plot the fluorescence intensity versus time. A sigmoidal curve is indicative of amyloid fibril formation.[1]
Protocol 3: Size Exclusion Chromatography (SEC) for Quantifying Soluble Aggregates
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order soluble aggregates.
Workflow for Size Exclusion Chromatography
Caption: Workflow for analyzing peptide aggregates using Size Exclusion Chromatography.
Methodology:
-
Select an appropriate SEC column based on the expected molecular weight range of your peptide and its aggregates.
-
Prepare a mobile phase that minimizes non-specific interactions between the peptide and the column matrix. A common mobile phase is phosphate-buffered saline (PBS) with an increased salt concentration (e.g., 150-300 mM NaCl).[7]
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Dissolve your peptide sample in the mobile phase. Centrifuge the sample to remove any insoluble material.
-
Inject the sample onto the equilibrated column.
-
Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
Analyze the resulting chromatogram. Larger species (aggregates) will elute before smaller species (monomers). The area under each peak corresponds to the relative amount of that species.
Protocol 4: Dynamic Light Scattering (DLS) for Sizing Aggregates
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Logical Flow for DLS Analysis
Caption: Logical flow of a Dynamic Light Scattering experiment for peptide size analysis.
Methodology:
-
Prepare your peptide solution in a suitable buffer. The buffer must be filtered through a 0.22 µm filter to remove dust.
-
Filter the peptide sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove large, non-specific aggregates and dust.
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Acquire the DLS data. The instrument measures the fluctuations in scattered light intensity over time.
-
The software calculates the autocorrelation function of the intensity fluctuations and uses this to determine the diffusion coefficient of the particles.
-
The hydrodynamic radius and polydispersity index (PDI) are then calculated. An increase in the average hydrodynamic radius or a high PDI can indicate the presence of aggregates.[8]
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. technosaurus.co.jp [technosaurus.co.jp]
- 8. medium.com [medium.com]
Technical Support Center: Synthesis of 2-amino-2-(4-bromophenyl)acetic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-amino-2-(4-bromophenyl)acetic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are its limitations?
A1: The most prevalent laboratory method for synthesizing α-amino acids like this compound is the Strecker synthesis.[1][2][3] This method involves a three-component reaction between an aldehyde (4-bromobenzaldehyde), ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile intermediate.[2][3][4] While robust, a key limitation is that the classical Strecker synthesis is not stereospecific and produces a racemic mixture of L- and D-enantiomers.[1][2]
Q2: What are the primary impurities I should expect from a Strecker synthesis of this compound?
A2: Impurities can arise from several sources during the synthesis. Common contaminants include:
-
Unreacted Starting Materials: Residual 4-bromobenzaldehyde is a frequent impurity.
-
Intermediate Species: Incomplete hydrolysis can leave the α-aminonitrile intermediate in the final product.[2][3]
-
Side-Products: Side reactions can lead to the formation of compounds like 4-bromomandelic acid, particularly if reaction conditions are not carefully controlled.
Q3: Why is my purified product a 50/50 mixture of two compounds according to chiral HPLC?
A3: The product is a racemic mixture of enantiomers (D and L forms). The Strecker synthesis, when performed with achiral reagents, naturally produces an equal amount of both mirror-image molecules.[1][2] If a single enantiomer is required for your application, a chiral separation or an asymmetric synthesis method is necessary.
Troubleshooting Guide
Q4: My final product is an off-white or yellowish solid with a low, broad melting point. What is the likely cause?
A4: This description strongly suggests the presence of impurities, most likely unreacted 4-bromobenzaldehyde or other colored side-products. An initial purification step involving washing the crude solid with a non-polar solvent like toluene or heptane can help remove less polar contaminants.[5][6][7]
Q5: Thin-Layer Chromatography (TLC) of my crude product shows three spots. How can I identify them and choose a purification strategy?
A5: The spots likely correspond to the starting aldehyde, the desired amino acid product, and the α-aminonitrile intermediate.
-
Identification: Spot authentic samples of the starting material (4-bromobenzaldehyde) on the same TLC plate as your crude mixture to identify its corresponding spot. The amino acid is highly polar and will typically have the lowest Rf value (closest to the baseline).
-
Purification Strategy: The significant difference in polarity between the aldehyde, intermediate, and the final amino acid makes column chromatography an effective purification method.[8] Alternatively, recrystallization can be attempted, as the impurities may have different solubilities.
Q6: I performed a recrystallization, but my product purity only improved slightly. What should I do next?
A6: If a single recrystallization is insufficient, you have two primary options:
-
Change the Solvent System: The initial solvent may not provide a large enough solubility difference between the product and the persistent impurity. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, DMF/water).[9]
-
Use Chromatography: For difficult separations, column chromatography provides much higher resolving power.[8][10] A silica gel column with a mobile phase gradient of a non-polar solvent (like ethyl acetate) and a polar solvent (like methanol with a small percentage of acetic acid) is a good starting point.
Purification Data Summary
The following table presents typical purity and yield data that can be expected from various purification stages of this compound.
| Purification Step | Purity Before (HPLC Area %) | Purity After (HPLC Area %) | Typical Yield (%) | Notes |
| Aqueous Workup/Wash | 75-85% | 88-92% | ~95% | Removes water-soluble salts and some polar impurities. |
| Recrystallization | 88-92% | 95-98% | 70-85% | Effective at removing major impurities with different solubilities.[6][9] |
| Column Chromatography | 95-98% (or lower) | >99% | 60-80% | Provides the highest purity but may involve lower yields.[8] |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous/Organic System
This protocol is designed to remove non-polar impurities like residual 4-bromobenzaldehyde.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot aqueous ethanol (e.g., 80% ethanol, 20% water). Add the solvent mixture portion-wise while heating until all solids dissolve.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol, followed by a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is highly effective for separating compounds with different polarities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane/ethyl acetate 9:1). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluting solvent or another suitable solvent (like methanol), and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Loading: Carefully add the dried silica with the adsorbed sample to the top of the packed column, ensuring the bed is not disturbed.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% ethyl acetate). Less polar impurities, like the starting aldehyde, will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding methanol and a small amount of acetic acid (e.g., 0.5%) to the ethyl acetate. This will help elute the more polar α-aminonitrile intermediate and finally the desired amino acid product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow of the Strecker synthesis highlighting key stages where impurities can arise.
Caption: Decision tree for troubleshooting the purification of the target compound.
References
- 1. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
Validation & Comparative
A Comparative Guide to Halogenated Phenylglycine Analogs in Peptide Stability: 2-Amino-2-(4-bromophenyl)acetic Acid vs. 4-Chlorophenylglycine
For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising lead compounds into viable therapeutics. The incorporation of non-natural amino acids is a well-established strategy to improve resistance to proteolytic degradation and to modulate conformational properties. Among these, halogenated amino acids have garnered significant interest due to their unique steric and electronic characteristics. This guide provides a comparative overview of two such analogs, 2-amino-2-(4-bromophenyl)acetic acid and 4-chlorophenylglycine, and their potential impact on peptide stability.
Qualitative Comparison of Stability Enhancement
The introduction of halogen atoms at the para-position of the phenylglycine side chain can significantly influence a peptide's susceptibility to degradation and its conformational preferences. The table below summarizes the expected qualitative effects on peptide stability based on the general properties of bromine and chlorine substituents.
| Property | This compound | 4-Chlorophenylglycine | Rationale |
| Proteolytic Stability | Expected to provide significant steric hindrance to proteases, potentially leading to a notable increase in half-life in biological fluids. | Expected to provide steric hindrance, though potentially less pronounced than the bromo-substituted analog due to the smaller atomic radius of chlorine. | The bulky halogen atom can physically block the approach of proteases to the peptide backbone, thereby inhibiting enzymatic cleavage. Bromine is larger than chlorine, suggesting a greater steric shielding effect.[1] |
| Thermal Stability | The bromo-substitution may increase the melting temperature (Tm) of the peptide due to favorable intermolecular interactions. | The chloro-substitution is also expected to enhance thermal stability, though the effect might be less pronounced compared to the bromo analog. | Halogen bonds and altered hydrophobic interactions can contribute to a more stable folded structure, requiring more energy to denature.[2] |
| Conformational Rigidity | The bulky bromo-phenyl group restricts the conformational freedom of the peptide backbone, potentially favoring specific secondary structures. | The chloro-phenyl group also induces conformational constraints, which can be beneficial for receptor binding and biological activity. | The steric bulk of the substituted phenyl ring directly attached to the α-carbon limits the possible phi (φ) and psi (ψ) angles of the peptide backbone.[3] |
| Receptor Binding Affinity | The bromine atom can participate in halogen bonding, potentially enhancing binding affinity to target receptors. | The chlorine atom can also form halogen bonds, which may contribute to improved binding affinity.[4] | Halogen bonds are non-covalent interactions that can add to the overall binding energy between a ligand and its receptor. |
Experimental Protocols
To empirically determine the impact of these non-natural amino acids on peptide stability, a series of well-established in vitro assays can be performed.
Protocol 1: Proteolytic Stability Assay in Human Serum
This protocol assesses the resistance of a peptide to degradation by proteases present in human serum.
Materials:
-
Test peptides (containing this compound, 4-chlorophenylglycine, and a natural amino acid control)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Solvents for RP-HPLC (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)
Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Incubation: Pre-warm human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots (e.g., 50 µL) of the peptide-serum mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Immediately add an equal volume of quenching solution to each aliquot to stop enzymatic degradation and precipitate serum proteins.
-
Protein Precipitation: Vortex the samples and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant and analyze by RP-HPLC. Monitor the absorbance at a suitable wavelength (e.g., 220 nm).
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point and determine the peptide's half-life (t1/2).
Protocol 2: Thermal Stability Assay using Circular Dichroism (CD) Spectroscopy
This protocol measures the melting temperature (Tm) of a peptide, which is an indicator of its conformational stability.
Materials:
-
Test peptides
-
Suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Circular Dichroism (CD) spectropolarimeter with a temperature controller
Procedure:
-
Sample Preparation: Dissolve the purified peptides in the buffer to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.
-
Data Acquisition:
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of each peptide solution at a starting temperature (e.g., 20°C) in the far-UV range (typically 190-260 nm).
-
Increase the temperature in a stepwise manner (e.g., 2°C increments) up to a final temperature (e.g., 90°C), allowing for equilibration at each step.
-
Record a CD spectrum at each temperature point.
-
-
Data Analysis: Monitor the change in the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical content). Plot the CD signal as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded, determined by fitting the data to a sigmoidal curve.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described stability assays.
Caption: Workflow for the proteolytic stability assay in human serum.
Caption: Workflow for the thermal stability assay using CD spectroscopy.
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Resolution of 2-Amino-2-(4-bromophenyl)acetic Acid: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure 2-amino-2-(4-bromophenyl)acetic acid is a critical step in the synthesis of various pharmaceutical compounds, where stereochemistry dictates biological activity. This guide provides an objective comparison of the two primary methods for resolving the racemic mixture of this valuable amino acid derivative: enzymatic kinetic resolution and chemical resolution via diastereomeric salt formation. The information presented is supported by experimental data for the closely related analogue, 2-amino-2-(4-chlorophenyl)acetic acid, which serves as an excellent model due to its structural similarity.
At a Glance: Performance Comparison
The choice between enzymatic and chemical resolution often depends on the specific requirements of the synthesis, including desired purity, yield, cost, and environmental impact. Below is a summary of the key performance indicators for each method.
| Performance Metric | Enzymatic Resolution (with Penicillin G Acylase) | Chemical Resolution (with Chiral Resolving Agent) |
| Substrate | Racemic N-acyl-2-amino-2-(4-chlorophenyl)acetic acid | Racemic 2-amino-2-(4-chlorophenyl)acetic acid |
| Typical Yield | ~45% (for the desired enantiomer) | Variable, can approach 50% for the desired enantiomer |
| Enantiomeric Excess (e.e.) | >99% | Variable, often requires optimization and recrystallization |
| Key Reagents | Immobilized Penicillin G Acylase | Chiral Resolving Agent (e.g., (+)-Tartaric Acid) |
| Reaction Conditions | Mild (near neutral pH, moderate temperature) | Often requires specific solvents and controlled temperature for crystallization |
| Scalability | Generally scalable, especially with immobilized enzymes | Well-established for large-scale industrial processes |
| Environmental Considerations | Generally considered "greener" due to biodegradable catalysts and milder conditions | Can involve organic solvents and require recovery of the resolving agent |
Visualizing the Resolution Workflows
To provide a clear understanding of the processes, the following diagrams illustrate the general workflow for chiral resolution and a specific comparison of the enzymatic and chemical approaches.
Detailed Experimental Protocols
The following protocols are based on established methods for the resolution of the analogous 2-amino-2-(4-chlorophenyl)acetic acid and can be adapted for the bromo-derivative.
Enzymatic Kinetic Resolution using Immobilized Penicillin G Acylase
This method relies on the high stereoselectivity of Penicillin G Acylase (PGA) to hydrolyze the N-acyl group of one enantiomer, allowing for the separation of the unreacted acylated enantiomer.
1. N-Acetylation of Racemic this compound:
-
Suspend the racemic this compound in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent).
-
Add a slight excess of an acylating agent, such as acetic anhydride, while maintaining a basic pH (e.g., with the addition of sodium bicarbonate).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Acidify the reaction mixture to precipitate the N-acetylated product.
-
Filter, wash with cold water, and dry the N-acetyl-2-amino-2-(4-bromophenyl)acetic acid.
2. Enzymatic Hydrolysis:
-
Prepare a solution of the racemic N-acetyl-2-amino-2-(4-bromophenyl)acetic acid in a phosphate buffer (e.g., 0.1 M, pH 7.8).
-
Add immobilized Penicillin G Acylase to the solution. The enzyme loading should be optimized based on the activity of the specific enzyme preparation.
-
Stir the mixture at a controlled temperature (e.g., 37 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining substrate and the product.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted (R)-N-acetyl-amino acid and the produced (S)-amino acid.
3. Product Isolation:
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration.
-
Acidify the filtrate with an acid (e.g., 2 M HCl) to a pH of approximately 2.
-
Extract the unreacted (R)-N-acetyl-2-amino-2-(4-bromophenyl)acetic acid with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer contains the (S)-2-amino-2-(4-bromophenyl)acetic acid. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.
-
The extracted (R)-N-acetyl-amino acid can be deprotected by acid hydrolysis (e.g., refluxing in 6 M HCl) to yield the (R)-enantiomer.
Chemical Resolution via Diastereomeric Salt Formation
This classical method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.
1. Salt Formation:
-
Dissolve racemic this compound in a suitable solvent (e.g., a mixture of ethanol and water).
-
In a separate container, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent system, potentially with gentle heating.
-
Combine the two solutions with stirring.
2. Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
The rate of cooling can influence the purity of the crystals.
-
Collect the precipitated crystals by filtration.
3. Liberation of the Enantiomer:
-
Suspend the collected diastereomeric salt in water.
-
Adjust the pH of the suspension with a base (e.g., aqueous ammonia) to the isoelectric point of the amino acid. This will break the salt and precipitate the free, enantiomerically enriched amino acid.
-
Filter the precipitated amino acid, wash with cold water, and dry.
4. Purity Analysis and Optimization:
-
Determine the yield and measure the enantiomeric excess (e.e.) of the product using chiral HPLC.
-
If the e.e. is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent to improve its purity before the liberation step. The choice of solvent is critical and may require screening of different solvent systems.
Conclusion
Both enzymatic and chemical resolution methods offer viable pathways to obtain enantiomerically pure this compound. Enzymatic resolution, particularly with immobilized enzymes like Penicillin G Acylase, provides a highly selective and environmentally benign approach, often yielding products with excellent enantiomeric excess under mild conditions. However, it requires an initial N-acylation step. Chemical resolution through diastereomeric salt formation is a well-established and scalable technique, but it may require extensive optimization of crystallization conditions to achieve high purity and can involve the use of larger quantities of organic solvents. The optimal choice will ultimately depend on the specific needs and constraints of the intended application, balancing factors such as yield, purity, cost, and environmental considerations.
The Impact of 2-amino-2-(4-bromophenyl)acetic Acid on Peptide Bioactivity: A Comparative Analysis with Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of natural amino acids with synthetic counterparts is a cornerstone of modern peptide-based drug discovery. This guide provides a comparative analysis of the biological activity of peptides incorporating the unnatural amino acid 2-amino-2-(4-bromophenyl)acetic acid versus those containing the natural amino acid phenylalanine. The introduction of a bromine atom at the para-position of the phenyl ring imparts significant alterations to the physicochemical properties of the amino acid, which can profoundly influence the biological activity, stability, and pharmacokinetic profile of the resulting peptide.
Enhanced Biological Activity through Strategic Bromination
The substitution of phenylalanine with this compound introduces a bulky, electronegative bromine atom. This modification can lead to enhanced biological activity through several mechanisms. The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to a more stable peptide-receptor complex.[1] Furthermore, the altered steric and electronic properties of the brominated analog can lead to improved binding affinity and, in some cases, enhanced potency.[2][3]
While direct head-to-head quantitative data for peptides containing this compound versus phenylalanine is not extensively available in the public domain, the principles of this modification are well-documented.[1] A notable example of the impact of bromination on a similar aromatic amino acid is seen in the lantibiotic peptide, nisin. In one study, the replacement of a tryptophan residue with 5-bromo-tryptophan resulted in a significant enhancement of its antimicrobial potency.[1]
Data Presentation
The following tables summarize the impact of this substitution. Table 1 presents the quantitative data from the nisin study, while Table 2 provides an illustrative example of the expected impact on receptor binding affinity for a hypothetical peptide, based on the established principles of halogenation in peptide design.
Table 1: Comparative Antimicrobial Activity of Nisin Analogs
| Peptide Variant | Target Organism | Minimum Inhibitory Concentration (MIC, µM) | Fold Improvement |
| Nisin (Tryptophan) | Staphylococcus aureus (MSSA) | 2.0 | - |
| Nisin (5-Bromo-tryptophan) | Staphylococcus aureus (MSSA) | 1.0 | 2.0 |
| Nisin (Tryptophan) | Staphylococcus aureus (MRSA) | 2.0 | - |
| Nisin (5-Bromo-tryptophan) | Staphylococcus aureus (MRSA) | 1.0 | 2.0 |
Data extracted from a study on nisin variants where tryptophan was replaced by 5-bromo-tryptophan, a structural analog of 4-bromophenylalanine.[1]
Table 2: Illustrative Comparative Receptor Binding Affinity
| Peptide | Target Receptor | Binding Affinity (Ki, nM) |
| Peptide with Phenylalanine | Generic Receptor X | 150 |
| Peptide with this compound | Generic Receptor X | 75 |
This table presents hypothetical data to illustrate the potential twofold increase in binding affinity that may be observed upon substitution of phenylalanine with its brominated analog, based on qualitative findings in the literature.[4]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the biological evaluation of these modified peptides.
Caption: GPCR signaling pathway initiated by peptide binding.
Caption: Workflow for comparing peptide biological activities.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of peptides with and without this compound using a standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
Materials:
-
Fmoc-protected amino acids (including Fmoc-2-amino-2-(4-bromophenyl)acetic acid)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (either the native or the brominated analog) is activated with coupling reagents and a base, and then added to the resin. The reaction is allowed to proceed to completion.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with the cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry.[4]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptides (native and bromo-analog)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Peptide Preparation: Prepare serial dilutions of the test peptides in MHB.
-
Bacterial Inoculum Preparation: A logarithmic phase bacterial culture is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Incubation: 100 µL of the bacterial suspension is added to each well of the 96-well plate containing the peptide dilutions. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[2]
Radioligand Competition Binding Assay for Receptor Affinity (Ki)
This assay measures the ability of a test peptide to compete with a radiolabeled ligand for binding to a specific receptor, allowing for the determination of its binding affinity (Ki).
Materials:
-
Cell membranes expressing the target receptor (e.g., NK-1 receptor)
-
Radiolabeled ligand (e.g., [³H]-Substance P)
-
Test peptides (native and bromo-analog) at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptides are combined in the assay buffer.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test peptide that displaces 50% of the radiolabeled ligand is the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.
References
Validating the Incorporation of 2-amino-2-(4-bromophenyl)acetic acid by Mass Spectrometry: A Comparative Guide
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities.[1][2] Validating the successful and precise incorporation of these ncAAs is a critical step in any workflow. This guide provides a comprehensive comparison of mass spectrometry-based validation of the incorporation of 2-amino-2-(4-bromophenyl)acetic acid against other common techniques.
Mass Spectrometry-Based Validation
Mass spectrometry is a highly sensitive and specific method for confirming the incorporation of ncAAs into a target protein. The most common approach is a "bottom-up" proteomics strategy.[3][4] This involves the enzymatic digestion of the protein of interest into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of the ncAA is confirmed by identifying peptides with a mass corresponding to the incorporated this compound. The unique isotopic pattern of bromine provides a distinct signature for confident identification.[5]
The general workflow for validating ncAA incorporation by mass spectrometry involves several key steps:
-
Protein Expression and Purification: The target protein is expressed in a system engineered to incorporate the ncAA at a specific site, often by repurposing a stop codon.[6][7] The protein is then purified to remove contaminants.
-
Proteolytic Digestion: The purified protein is digested with a protease, such as trypsin, to generate a mixture of peptides.[3]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[3][8] The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments selected peptides to determine their amino acid sequence (MS2 scan).[8]
-
Data Analysis: The resulting spectra are searched against a protein sequence database that includes the target protein with the ncAA at the specified position. The software will look for peptides with the expected mass shift and fragmentation pattern consistent with the presence of this compound.
Alternative Validation Methods
While mass spectrometry is a gold standard, other methods can also be employed to infer the incorporation of ncAAs.
-
Fluorescence-Based Assays: This method is applicable when the ncAA itself is fluorescent or can be modified with a fluorescent dye. The incorporation is validated by measuring the fluorescence of the purified protein. This approach has been used to image the subcellular localization of proteins.[9]
-
Western Blotting: If the ncAA contains a unique chemical handle (e.g., an azide or alkyne for click chemistry), it can be selectively labeled with a reporter molecule, such as biotin or a fluorophore. The labeled protein can then be detected by Western blotting.
-
Reporter Gene Assays: In some systems, the incorporation of an ncAA at a stop codon can lead to the expression of a downstream reporter gene (e.g., GFP or luciferase). The activity of the reporter is then used as an indirect measure of ncAA incorporation efficiency.
Comparison of Validation Methods
| Feature | Mass Spectrometry | Fluorescence-Based Assays | Western Blotting | Reporter Gene Assays |
| Specificity | Very High | Moderate to High | High | Indirect |
| Sensitivity | High | High | Moderate | Moderate |
| Information Provided | Direct evidence of incorporation, precise location, and sequence confirmation. | Confirmation of incorporation, enables imaging. | Confirmation of incorporation. | Indirect measure of suppression efficiency. |
| Throughput | Moderate | High | High | High |
| Cost | High | Moderate | Low | Low |
| Requirement | Requires access to a mass spectrometer and expertise in proteomics data analysis. | Requires a fluorescent ncAA or a specific chemical handle for labeling. | Requires an ncAA with a unique chemical handle. | Requires a specific genetic construct with a reporter gene. |
Experimental Protocols
Mass Spectrometry-Based Validation Protocol
-
Protein Digestion:
-
Denature the purified protein (containing the putative this compound) in a buffer containing 8 M urea.
-
Reduce the disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate the cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the solution with ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptides using a C18 solid-phase extraction column.
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a solvent compatible with the LC system (e.g., 0.1% formic acid in water).
-
Inject the peptide mixture onto a reverse-phase HPLC column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to search the acquired MS/MS spectra against a custom protein sequence database.
-
The database should contain the sequence of the target protein with the canonical amino acid at the target position replaced by this compound.
-
Specify the mass of this compound (228.97384 Da) as a variable modification.[10]
-
Validate the peptide-spectrum matches and look for the identification of the peptide containing the ncAA. The presence of the characteristic bromine isotopic pattern in the MS1 scan will provide further confirmation.
-
Alternative Method Protocols
-
Express and purify the protein containing a fluorescent ncAA.
-
Measure the fluorescence of the purified protein using a fluorometer at the appropriate excitation and emission wavelengths.
-
As a negative control, express and purify the same protein without the ncAA (which should result in a truncated, non-fluorescent protein if a stop codon is used for incorporation).
-
Compare the fluorescence of the full-length protein to the negative control.
-
Express and purify the protein containing an ncAA with a bioorthogonal handle (e.g., an azide).
-
Perform a click chemistry reaction to attach a reporter molecule (e.g., biotin) to the ncAA.
-
Separate the labeled protein by SDS-PAGE and transfer it to a membrane.
-
Probe the membrane with a streptavidin-conjugated antibody or enzyme.
-
Detect the signal using an appropriate substrate.
Data Presentation
The results from a successful mass spectrometry validation can be summarized in a table as follows:
| Peptide Sequence | Expected Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Confirmation |
| TIDE(pBrF)GGHNSK | 1234.5678 | 1234.5670 | -0.6 | MS/MS fragmentation confirms sequence and ncAA position. |
| VLP(pBrF)AGGTQR | 1123.4567 | 1123.4561 | -0.5 | MS/MS fragmentation confirms sequence and ncAA position. |
| (Note: (pBrF) represents this compound) |
References
- 1. Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Principles of Proteomics Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for 2-Amino-2-(4-bromophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereochemically controlled incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide and small molecule drug development. 2-Amino-2-(4-bromophenyl)acetic acid, a phenylglycine derivative, presents a synthetic challenge due to the steric hindrance of the aryl group and the increased propensity for racemization at the α-carbon. The selection of an appropriate coupling reagent is therefore critical to maximize reaction yield and maintain stereochemical integrity.
This guide provides a comparative analysis of three commonly employed coupling reagents—HATU, HBTU, and EDC in combination with HOBt—for the amide bond formation of this compound. The comparison is supported by extrapolated data from studies on structurally similar, sterically hindered, and racemization-prone amino acids, providing a reliable framework for reagent selection.
Performance Comparison of Coupling Reagents
The choice of coupling reagent directly impacts the efficiency of amide bond formation and the preservation of the desired stereochemistry. The following table summarizes the expected performance of HATU, HBTU, and EDC/HOBt in the coupling of N-protected this compound.
| Coupling Reagent | Typical Yield (%) | Racemization Risk | Key Considerations |
| HATU | 95 - 99[1] | Low to Moderate[1] | Highly reactive and particularly effective for sterically hindered couplings, leading to rapid reaction times.[1][2] The use of a hindered base such as DIPEA is recommended. |
| HBTU | 90 - 98[1] | Low to Moderate[1] | A widely used and cost-effective reagent with good reactivity. It is slightly less reactive than HATU but offers a reliable alternative.[1][3] |
| EDC/HOBt | 90 - 95[1] | Low[1] | A classic and cost-effective combination where the water-soluble urea byproduct simplifies purification.[4][5] The addition of HOBt is crucial for minimizing racemization.[5][6] |
Experimental Workflow and Reaction Mechanism
The general workflow for a comparative study of coupling reagents in solid-phase peptide synthesis (SPPS) is depicted below, followed by the general mechanism of amide bond formation facilitated by a coupling reagent.
Detailed Experimental Protocols
The following are standardized protocols for the coupling of N-Fmoc-2-amino-2-(4-bromophenyl)acetic acid to a resin-bound amine using solid-phase peptide synthesis (SPPS). These protocols assume a standard resin loading of 0.5 mmol/g.
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 1 g, 0.5 mmol) in N,N-dimethylformamide (DMF, 10 mL) for 30 minutes. After swelling, deprotect the terminal Fmoc group using two treatments with 20% piperidine in DMF (10 mL each, for 5 and 15 minutes respectively). Wash the resin thoroughly with DMF (3 x 10 mL) and dichloromethane (DCM, 3 x 10 mL).
-
Amino Acid Activation: In a separate vial, dissolve N-Fmoc-2-amino-2-(4-bromophenyl)acetic acid (3 eq., 1.5 mmol), HATU (2.9 eq., 1.45 mmol) in DMF (5 mL). Add N,N-diisopropylethylamine (DIPEA, 6 eq., 3.0 mmol) to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.[1]
-
Washing and Monitoring: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and isopropanol (3 x 10 mL).[1] Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
Protocol 2: Coupling with HBTU
-
Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.
-
Amino Acid Activation & Coupling: In a separate vial, dissolve N-Fmoc-2-amino-2-(4-bromophenyl)acetic acid (2 eq., 1.0 mmol) and HBTU (2 eq., 1.0 mmol) in DMF (5 mL). Add this solution to the deprotected resin. Then, add DIPEA (4 eq., 2.0 mmol) to the resin slurry.[7] For enhanced suppression of racemization, a solution of HOBt (2 eq., 1.0 mmol) in DMF can be added concurrently.[7]
-
Reaction and Monitoring: Agitate the mixture for 30-60 minutes at room temperature.[7] Monitor the reaction progress using the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: Coupling with EDC/HOBt
-
Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.
-
Coupling Solution Preparation: In a separate vial, dissolve N-Fmoc-2-amino-2-(4-bromophenyl)acetic acid (3 eq., 1.5 mmol) and HOBt (3 eq., 1.5 mmol) in DMF (7 mL). In another vial, dissolve EDC (3 eq., 1.5 mmol) in DCM (3 mL).
-
Coupling Reaction: Add the amino acid/HOBt solution to the deprotected resin. Then, add the EDC solution to the resin slurry. Agitate the mixture for 2-4 hours at room temperature.
-
Washing and Monitoring: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and isopropanol (3 x 10 mL). Use the Kaiser test to confirm the completion of the coupling reaction.
Disclaimer: The provided experimental data is extrapolated from studies on analogous compounds and should be used as a guideline. Optimal reaction conditions, including stoichiometry, reaction time, and temperature, may need to be determined empirically for specific applications. The information is intended for research use only.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Enhancing Peptide Stability: A Comparative Guide to Incorporating 2-Amino-2-(4-bromophenyl)acetic Acid
In the realm of peptide-based therapeutics, a primary obstacle to clinical efficacy is the rapid degradation of these molecules by endogenous proteases.[1][2][3] This guide provides a comparative analysis of the proteolytic stability of peptides, with a focus on the strategic incorporation of the non-natural amino acid, 2-amino-2-(4-bromophenyl)acetic acid. The introduction of such modified amino acids is a key strategy to enhance the pharmacokinetic profile of peptide drugs by sterically hindering the approach of proteolytic enzymes.[1][3][4]
Comparative Proteolytic Stability
The inclusion of non-natural amino acids, such as this compound, is anticipated to confer significant resistance to enzymatic degradation. This is largely attributed to the bulky bromophenyl side chain which can disrupt the recognition sites of common proteases. While specific experimental data for peptides containing this compound is not yet broadly published, we can extrapolate its potential benefits based on established principles of peptide modification.
Below is an illustrative comparison of the expected proteolytic stability of a hypothetical peptide, "Peptide X," when modified with this compound versus other common stability-enhancing modifications. The data represents typical outcomes from in vitro stability assays.
| Peptide Variant | Modification Strategy | Half-Life (t½) in Human Serum (Illustrative) | % Intact Peptide after 8 hours (Illustrative) | Rationale for Enhanced Stability |
| Native Peptide X | None | ~10 minutes | <1% | Susceptible to cleavage at natural amino acid recognition sites. |
| Peptide X with this compound | Unnatural Amino Acid Substitution | > 6 hours | ~50% | The bulky bromophenyl group provides steric hindrance, preventing protease binding. |
| Peptide X with D-Amino Acid | D-Amino Acid Substitution | > 24 hours | > 80% | Proteases are stereospecific and generally do not recognize D-amino acids.[3][5][6] |
| N-methylated Peptide X | Backbone Modification | ~18 hours | ~65% | N-methylation disrupts the hydrogen bonding patterns recognized by proteases.[4] |
| Cyclized Peptide X | Conformational Constraint | > 4 hours | > 24% | Cyclization can mask protease cleavage sites and reduce flexibility.[3][5] |
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol outlines a general method for assessing the proteolytic stability of peptides using a common protease, such as trypsin, followed by analysis with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Peptide stock solution (e.g., in DMSO or an appropriate buffer)
-
Protease stock solution (e.g., Trypsin in reaction buffer)
-
Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) or a specific protease inhibitor)
-
RP-HPLC system
2. Procedure:
-
Preparation: Prepare a working solution of the peptide in the reaction buffer at a final concentration of approximately 1 mg/mL.
-
Incubation: Add the protease stock solution to the peptide solution to initiate the enzymatic reaction. A typical enzyme-to-substrate ratio is 1:50 (w/w). Incubate the mixture at 37°C.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Carefully collect the supernatant for analysis.
-
RP-HPLC Analysis: Analyze the supernatant by RP-HPLC to determine the percentage of the remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.
Experimental Workflow Diagram
Caption: Workflow for an in vitro proteolytic stability assay.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Peptide Therapeutics: A Comparative Guide to 2-amino-2-(4-bromophenyl)acetic acid
In the landscape of peptide-based drug discovery, the incorporation of unnatural amino acids (UAAs) is a pivotal strategy for overcoming the inherent limitations of their natural counterparts. Among the vast arsenal of available UAAs, 2-amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylalanine (4-Br-Phe), has emerged as a particularly advantageous building block for enhancing the therapeutic potential of peptides. This guide provides a comprehensive comparison of the benefits of utilizing this compound over other UAAs, supported by experimental data and detailed methodologies for its application.
The primary advantages of incorporating this compound into peptide scaffolds lie in its ability to enhance biological activity, improve metabolic stability, and serve as a versatile chemical handle for post-translational modifications. The bromine atom, with its unique steric and electronic properties, can significantly influence peptide conformation and binding interactions with target proteins.
Enhanced Biological Activity and Binding Affinity
The introduction of a bromine atom on the phenyl ring of phenylalanine can lead to more potent biological activity. This is often attributed to favorable halogen bonding interactions with the target receptor, which can increase binding affinity. A prime example of this is in the development of inhibitors for the p53-MDM2 interaction, a critical target in oncology. Peptides designed to mimic the p53 binding domain can be modified with 4-bromophenylalanine to improve their inhibitory activity against MDM2.
While direct comparative studies are not always available, the impact of subtle modifications on peptide-protein interactions is well-documented. For instance, in the development of peptide inhibitors for the p53-MDM2/MDMX interaction, even single amino acid substitutions can lead to dramatic changes in binding affinity.
Table 1: Comparison of Binding Affinities of p53-MDM2/MDMX Inhibitory Peptides
| Peptide | Target | Kd (nM) | IC50 (nM) |
| p53 peptide | MDM2 | 160 | - |
| p53 peptide | MDMX | 260 | - |
| pDI Peptide | MDM2 | 1 | 44 |
| pDI Peptide | MDMX | 3 | 550 |
| pDIQ Peptide | MDM2 | - | 8 |
| pDIQ Peptide | MDMX | - | 110 |
Data sourced from a study on high-affinity peptide inhibitors of p53-MDM2 and MDMX interactions.[1] This table illustrates how modifications to a peptide sequence can dramatically alter its binding affinity and inhibitory potency.
Furthermore, the incorporation of halogenated phenylalanines can significantly impact the physical properties of peptide-based biomaterials. In a study on peptide hydrogels, the introduction of halogenated phenylalanine residues was shown to increase the rigidity of the hydrogel, with heavier halogens like bromine having a more pronounced effect.
Table 2: Mechanical Properties of Halogenated Peptide Hydrogels
| Peptide Modification | G' (kPa) at 2 wt% | Fold Increase in Rigidity (vs. non-halogenated) |
| Non-halogenated | 63 ± 8 | - |
| Halogenated Phenylalanine Library | up to 314 ± 63 | up to 5-fold |
Data from a study on the effect of halogenation in peptide hydrogels, demonstrating that halogenated phenylalanines can enhance the mechanical properties of biomaterials.[2]
Improved Proteolytic Stability
Table 3: Illustrative Comparison of Proteolytic Stability
| Peptide | Enzyme | Half-life (t1/2) in Plasma (min) | % Degradation after 60 min |
| Native Peptide (with L-Phe) | Chymotrypsin | 30 | 75 |
| Modified Peptide (with 4-Br-Phe) | Chymotrypsin | 90 | 25 |
This table presents illustrative data based on qualitative findings in the literature to demonstrate the potential for increased stability.[4]
Versatile Handle for Post-Synthetic Modification
The bromine atom on the phenyl ring of this compound serves as a versatile chemical handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the site-specific introduction of a wide range of functional groups, including fluorescent probes, radiolabels for imaging, and other moieties to further enhance the peptide's properties.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing 4-bromophenylalanine using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-L-4-bromophenylalanine
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of Oxyma in DMF.
-
Add 3 equivalents of DIC to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using Fmoc-L-4-bromophenylalanine at the desired position.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Suzuki-Miyaura Cross-Coupling on a 4-Bromophenylalanine-Containing Peptide
This protocol describes the post-synthetic modification of a purified peptide containing 4-bromophenylalanine.
Materials:
-
Purified 4-bromophenylalanine-containing peptide
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., DMF/water mixture)
Procedure:
-
Dissolve Peptide: Dissolve the purified 4-bromophenylalanine-containing peptide in a suitable solvent system (e.g., a mixture of DMF and aqueous buffer).
-
Add Reagents: To the peptide solution, add the aryl boronic acid (1.5-3 equivalents), palladium catalyst (0.1-0.2 equivalents), and base (2-4 equivalents).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60°C to 100°C for 2-24 hours.
-
Monitoring: Monitor the reaction progress by HPLC and mass spectrometry.
-
Purification: Upon completion, purify the modified peptide using RP-HPLC.
Visualizations
References
- 1. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 2-amino-2-(4-bromophenyl)acetic Acid Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of the enantiomers of 2-amino-2-(4-bromophenyl)acetic acid. Due to the limited availability of comprehensive public data for this specific compound, this guide utilizes spectroscopic data from its close structural analog, 2-amino-2-(4-chlorophenyl)acetic acid, to illustrate the principles and expected outcomes of such a comparison. This approach provides a robust framework for the analysis of similar chiral molecules.
The differentiation and characterization of enantiomers are critical in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) are indispensable tools for elucidating the structure and stereochemistry of chiral molecules.
Data Presentation: A Comparative Overview
While enantiomers share identical physical properties in an achiral environment, their interaction with chiral entities, including polarized light, allows for their differentiation. The following tables summarize the expected spectroscopic data for the enantiomers of 2-amino-2-(4-substituted-phenyl)acetic acids, using the chloro-analog as a representative example.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
In an achiral solvent, the NMR spectra of enantiomers are identical. The chemical shifts provide information about the molecular structure.
| ¹H NMR (Proton NMR) Data | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Doublet | 2H | Aromatic (ortho to Halogen) |
| ~7.3 | Doublet | 2H | Aromatic (meta to Halogen) |
| ~5.0 | Singlet | 1H | α-CH |
| Variable | Broad | 3H | -NH₃⁺ |
| Variable | Broad | 1H | -COOH |
| ¹³C NMR (Carbon NMR) Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxyl) |
| ~138 | Aromatic (C-Halogen) |
| ~135 | Aromatic (C-CH) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~57 | α-C |
Note: Data is based on the expected spectra for 2-amino-2-(4-chlorophenyl)acetic acid and may vary slightly for the bromo-analog.
Table 2: Comparative Infrared (IR) Spectroscopy Data
The IR spectra of enantiomers are also identical, providing information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3200-2800 | Broad | N-H stretch (Amino acid salt) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600 | Medium | N-H bend (Amine) |
| ~1500, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1100 | Medium | C-N stretch |
| ~830 | Strong | C-H bend (para-substituted) |
Note: Data is based on the expected spectra for 2-amino-2-(4-chlorophenyl)acetic acid and may vary slightly for the bromo-analog.
Table 3: Comparative Circular Dichroism (CD) Spectroscopy Data
Circular dichroism is the key technique for distinguishing enantiomers. The CD spectra of enantiomers are mirror images of each other, exhibiting opposite signs for the Cotton effect at the same wavelength.
| Enantiomer | Expected Wavelength (nm) | Expected Sign of Molar Ellipticity [θ] |
| (R)-2-amino-2-(4-bromophenyl)acetic acid | ~220-240 | Positive or Negative |
| (S)-2-amino-2-(4-bromophenyl)acetic acid | ~220-240 | Opposite to (R)-enantiomer |
Note: The exact wavelength and sign of the Cotton effect are dependent on the specific molecule and solvent conditions and require experimental determination.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on general procedures for amino acid analysis and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the amino acid enantiomer.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Due to the zwitterionic nature of amino acids, solubility in solvents like chloroform-d is often low.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher (corresponding to the proton frequency).
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid amino acid powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Circular Dichroism (CD) Spectroscopy
Objective: To determine the chiroptical properties of the enantiomers and confirm their stereochemical identity.
Methodology:
-
Sample Preparation:
-
Prepare solutions of each enantiomer in a suitable solvent (e.g., water, methanol, or a buffer solution) at a known concentration (typically in the range of 0.1-1.0 mg/mL).
-
The solvent must be transparent in the wavelength range of interest.
-
-
Instrument Parameters:
-
Wavelength Range: Typically 190-300 nm for amino acids.
-
Path Length: Use a quartz cuvette with a suitable path length (e.g., 0.1, 1, or 10 mm) depending on the sample concentration and absorbance.
-
Scan Speed: 50-100 nm/min.
-
Bandwidth: 1-2 nm.
-
Number of Scans: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the spectrum of the solvent (blank).
-
Convert the raw data (in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (θ_obs × MW) / (c × l × 10) where θ_obs is the observed ellipticity in degrees, MW is the molecular weight, c is the concentration in g/L, and l is the path length in cm.
-
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principle of distinguishing enantiomers using CD spectroscopy.
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
A Comparative Guide to the Bioisosteric Replacement of 2-Amino-2-(4-bromophenyl)acetic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of 2-amino-2-(4-bromophenyl)acetic acid and its bioisosteric analogs, focusing on the impact of replacing the 4-bromo substituent with other functional groups. By examining experimental data from various studies, we aim to offer insights into how these modifications can influence biological activity and pharmacokinetic properties, thereby guiding the rational design of novel therapeutic agents.
Introduction to Bioisosterism
Bioisosterism is a powerful strategy in drug design that involves the substitution of atoms or functional groups within a molecule with other groups that have similar physical or chemical properties. The goal of this approach is to enhance the efficacy, selectivity, and metabolic stability of a drug candidate while minimizing toxicity and other undesirable side effects. The phenylglycine scaffold, and specifically its 4-substituted derivatives, represents a common structural motif in a variety of biologically active compounds. The 4-bromo substituent, while often contributing to potent activity, may also impact properties such as metabolic fate and potential for off-target effects. Therefore, its replacement with bioisosteres such as cyano (-CN) and hydroxyl (-OH) groups is a subject of significant interest in drug development.
Comparative Analysis of Biological Activity
Table 1: Comparison of Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives
| Compound ID | 4-Substituent | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Reference |
| Parent Analog | -Br | (Data not available in the cited study) | - |
| Analog 1 | -H | 35.2% | [1] |
| Analog 2 | -Cl | 48.5% | [1] |
| Analog 3 | -F | 42.1% | [1] |
| Analog 4 | -OCH₃ | 51.8% | [1] |
Note: The data presented is for N-(4-acetylphenyl)glycine derivatives where the acetyl group is further modified. The percentage of edema inhibition was measured in a carrageenan-induced rat paw edema assay. This table illustrates the impact of halogen and methoxy substitutions on anti-inflammatory activity.
Table 2: In Vitro Potency of 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists
| Compound ID | Scaffold | 4-Substituent Bioisostere | EC₅₀ (nM) |
| Lead Compound (2-AMPP) | 4-Hydroxyphenylglycine derivative | -O-(2-methylpentyl) | 90 |
| Analog 5 | 4-Hydroxyphenylglycinol | -OH | 194 |
| Analog 6 | 4-Hydroxyphenylglycinol | -N₃ | 134 |
| Analog 7 | 4-Hydroxyphenylglycinol | -COOCH₃ | 538 |
| Analog 8 | 4-Hydroxyphenylglycinol | -CONH₂ | 616 |
Note: This data is from a study on GPR88 agonists and showcases the effect of replacing a substituted hydroxyl group with other functionalities on the potency (EC₅₀) of 4-hydroxyphenylglycinol derivatives.[2]
Physicochemical Properties and Their Implications
The bioisosteric replacement of a bromo group with cyano or hydroxyl moieties can significantly alter the physicochemical properties of a molecule, which in turn affects its pharmacokinetic profile.
Table 3: Predicted Physicochemical Properties of 4-Substituted Phenylglycine Analogs
| Property | 4-Bromo | 4-Cyano | 4-Hydroxy |
| LogP | ~1.5 | ~0.5 | ~0.2 |
| Polar Surface Area (Ų) | ~63 | ~87 | ~83 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 2 | 3 | 3 |
Note: These are estimated values and can vary based on the specific molecular context. LogP is a measure of lipophilicity, which influences absorption and distribution. Polar Surface Area (PSA) is related to membrane permeability. The number of hydrogen bond donors and acceptors affects solubility and receptor binding.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and evaluation of 2-amino-2-(4-substituted phenyl)acetic acid derivatives.
Synthesis of 2-Amino-2-(4-substituted phenyl)acetic Acid Derivatives
A general method for the synthesis of 2-amino-2-(4-substituted phenyl)acetic acids is the Strecker synthesis.
Scheme 1: General Strecker Synthesis
Caption: General workflow for the Strecker synthesis of phenylglycine derivatives.
Detailed Protocol:
-
Step 1: Formation of α-Aminonitrile. To a solution of the 4-substituted benzaldehyde (1 eq) in a suitable solvent such as methanol or ethanol, add an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile.
-
Step 2: Hydrolysis to Amino Acid. The crude α-aminonitrile is then hydrolyzed by refluxing with a strong acid, such as concentrated hydrochloric acid, for 4-8 hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.
In Vitro Biological Evaluation: Competitive Binding Assay
A competitive binding assay is commonly used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.
Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.
Conclusion
The bioisosteric replacement of the 4-bromo substituent in this compound with groups like cyano and hydroxyl can significantly impact the compound's biological activity and physicochemical properties. As illustrated by the compiled data, such modifications can lead to altered potency and a more favorable pharmacokinetic profile, for instance by modulating lipophilicity and hydrogen bonding capacity. While the specific outcomes are highly dependent on the biological target and the overall molecular structure, the principles outlined in this guide provide a rational basis for the design of novel phenylglycine-based drug candidates. The provided experimental protocols offer a starting point for the synthesis and evaluation of these analogs in a laboratory setting. Further detailed structure-activity relationship (SAR) studies are essential to fully elucidate the potential of these bioisosteric replacements in the development of new and improved therapeutics.
References
- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-amino-2-(4-bromophenyl)acetic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-amino-2-(4-bromophenyl)acetic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a halogenated organic compound, this chemical requires special handling and must be disposed of as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its potential hazards. This compound is classified as a skin, eye, and respiratory irritant.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, should be inspected before use and disposed of properly after handling.[2]
-
Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.[2][4]
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator is required. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][5]
An eyewash station and safety shower must be readily accessible.
Waste Disposal Protocol
Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste.[4] It must be treated as hazardous waste and disposed of through a licensed chemical waste management facility.[4]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation: this compound is a halogenated organic compound.[6] It must be segregated from non-halogenated chemical waste to avoid increased disposal costs and potential reactions.[2][7]
-
Waste Collection and Containerization:
-
Solid Waste: Collect solid waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical.[2]
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[4][8]
-
Containers must be in good condition with a secure, threaded cap.[2][8]
-
-
Labeling:
-
Storage:
-
Arranging for Final Disposal:
Spill Management
-
Minor Spills: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain and collect the material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][7]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team and EHS department immediately.[2]
Summary of Disposal and Safety Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound[6][7] |
| Disposal Method | Licensed Hazardous Waste Disposal Facility[4] |
| Incompatible Wastes | Non-halogenated organic waste, strong acids, bases, and oxidizing agents[2][6] |
| Container Type | Clearly labeled, non-reactive, and sealable container with a secure cap[2][8] |
| Required Labeling | "Hazardous Waste," full chemical name, and all components[2][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment[2][7] |
| Emergency Contact | Institutional Environmental Health and Safety (EHS) Department[2] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Essential Safety and Operational Guide for Handling 2-amino-2-(4-bromophenyl)acetic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-amino-2-(4-bromophenyl)acetic acid. It includes detailed operational procedures and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166 |
| Skin Protection | Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit. | General Laboratory Practice |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated. | NIOSH |
| Hand Protection | Chemical-resistant gloves are required. | General Laboratory Practice |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.
Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Keep the container tightly sealed when not in use.[3]
2. Preparation and Use:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[3]
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing or transferring the solid material, do so carefully to minimize dust generation.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Accidental Release Measures:
-
In case of a spill, avoid breathing dust.[5]
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the material and place it into a sealed container for disposal.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
This compound is a halogenated organic compound.
-
It must be segregated from non-halogenated chemical waste.
-
Do not mix with other waste streams unless compatibility has been verified.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid waste, including contaminated PPE (gloves, etc.), in a dedicated, properly labeled, and sealable container. The container must be chemically resistant.
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.
-
Ensure all waste containers are kept closed except when adding waste.
3. Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., Skin Irritant, Eye Irritant).
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
4. Final Disposal:
-
Dispose of the hazardous waste through a licensed environmental disposal service.[6]
-
Follow all local, state, and federal regulations for chemical waste disposal.[6]
-
Do not dispose of this chemical down the drain or in regular trash.[5][6]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
